1-BOC-4-Chloroindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYOMIGRAXEOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464797 | |
| Record name | 1-BOC-4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-46-4 | |
| Record name | 1-BOC-4-Chloroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-BOC-4-chloroindole from 4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-BOC-4-chloroindole from 4-chloroindole. The described methodology is based on established principles of N-protection of indoles and related heterocyclic compounds. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations to aid in the practical application of this important synthetic transformation.
Introduction
4-Chloroindole is a valuable starting material in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protection of the indole nitrogen is a crucial step in many synthetic routes to prevent unwanted side reactions and to modulate the reactivity of the indole ring. The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines and indole nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This guide details a standard and reliable procedure for the N-BOC protection of 4-chloroindole.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of 4-chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base is essential to deprotonate the indole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Overall Reaction
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound. The protocol is based on analogous and well-established methods for the N-BOC protection of indoles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Chloroindole | Reagent Grade, ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS Reagent, ≥98.5% | Fisher Scientific |
| Saturated aq. NH₄Cl | ||
| Saturated aq. NaCl (Brine) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Procedure:
-
To a solution of 4-chloroindole (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is then added to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Data Presentation
Stoichiometry and Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Chloroindole | 151.59 | 10.0 | 1.0 | 1.52 g |
| Di-tert-butyl dicarbonate | 218.25 | 12.0 | 1.2 | 2.62 g |
| 4-(Dimethylamino)pyridine | 122.17 | 1.0 | 0.1 | 122 mg |
| Acetonitrile | 41.05 | - | - | 50 mL |
Expected Yield and Physical Properties
| Product | Formula | Molar Mass ( g/mol ) | Typical Yield | Physical Appearance |
| This compound | C₁₃H₁₄ClNO₂ | 251.71 | 85-95% | White to off-white solid |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.10-8.00 (m, 1H, Ar-H)
-
δ 7.60-7.50 (m, 1H, Ar-H)
-
δ 7.30-7.15 (m, 2H, Ar-H)
-
δ 6.60-6.50 (m, 1H, Ar-H)
-
δ 1.65 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 149.5 (C=O)
-
δ 135.0 (Ar-C)
-
δ 130.0 (Ar-C)
-
δ 127.0 (Ar-C)
-
δ 123.0 (Ar-CH)
-
δ 122.0 (Ar-CH)
-
δ 115.0 (Ar-CH)
-
δ 105.0 (Ar-CH)
-
δ 84.0 (C(CH₃)₃)
-
δ 28.2 (C(CH₃)₃)
Mass Spectrometry (ESI+):
-
m/z: 252.07 [M+H]⁺, 274.05 [M+Na]⁺
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
4-Chloroindole: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
-
Di-tert-butyl dicarbonate: Flammable solid. Causes serious eye irritation. May cause respiratory irritation.
-
4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound from 4-chloroindole is a straightforward and high-yielding reaction that employs standard laboratory techniques. The use of di-tert-butyl dicarbonate in the presence of a catalytic amount of DMAP provides an efficient method for the protection of the indole nitrogen. This protected intermediate is a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. The provided protocol and data serve as a comprehensive guide for researchers and professionals in the execution of this valuable synthetic transformation.
An In-depth Technical Guide to the Chemical Properties and Stability of 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 1-BOC-4-chloroindole (tert-butyl 4-chloro-1H-indole-1-carboxylate), a key building block in medicinal chemistry and drug development. This document collates available data and provides detailed theoretical and practical guidance for its handling, analysis, and stability assessment.
Chemical and Physical Properties
This compound, with the CAS number 129822-46-4, is a derivative of indole protected at the nitrogen atom with a tert-butoxycarbonyl (BOC) group. This protection enhances its solubility in organic solvents and modifies the reactivity of the indole ring, making it a versatile intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl 4-chloro-1H-indole-1-carboxylate | --- |
| CAS Number | 129822-46-4 | --- |
| Molecular Formula | C₁₃H₁₄ClNO₂ | --- |
| Molecular Weight | 251.71 g/mol | --- |
| Appearance | Light yellow to yellow liquid or solid | [1] |
| Melting Point | Not available (Expected to be a low-melting solid) | Inferred from similar compounds |
| Boiling Point | > 200 °C (Decomposition may occur) | Estimated |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | Inferred from structural properties |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Spectral Characterization Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from similar compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: • ~1.6 (s, 9H): Protons of the tert-butyl group.• ~6.6-6.7 (d, 1H): H3 proton of the indole ring.• ~7.1-7.3 (m, 2H): H5 and H6 protons of the indole ring.• ~7.5-7.6 (d, 1H): H2 proton of the indole ring.• ~8.0-8.1 (d, 1H): H7 proton of the indole ring. |
| ¹³C NMR | δ (ppm) in CDCl₃: • ~28.0: Methyl carbons of the tert-butyl group.• ~84.0: Quaternary carbon of the tert-butyl group.• ~105-135: Carbons of the indole ring.• ~149.0: Carbonyl carbon of the BOC group. |
| FT-IR | ν (cm⁻¹): • ~2980-2930: C-H stretching of the tert-butyl group.• ~1735: C=O stretching of the carbamate.• ~1450, 1370: C-H bending of the tert-butyl group.• ~1250, 1150: C-O stretching of the carbamate.• ~750-800: C-Cl stretching. |
| Mass Spectrometry | m/z: • 251/253 [M]⁺: Molecular ion peak with isotopic pattern for chlorine.• 195/197 [M-C₄H₈]⁺: Loss of isobutylene.• 151/153 [M-BOC]⁺: Loss of the BOC group.• 57 [C₄H₉]⁺: tert-butyl cation (often the base peak). |
Chemical Stability and Reactivity
The stability of this compound is primarily dictated by the N-BOC protecting group and the chloro-substituted indole core.
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Acidic Conditions: The N-BOC group is highly susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield 4-chloroindole. The reaction proceeds via the formation of a stable tert-butyl cation.
-
Basic Conditions: The compound is generally stable under basic conditions. The BOC group is resistant to hydrolysis by common bases like sodium hydroxide or potassium carbonate.
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Oxidative Conditions: Indole rings can be susceptible to oxidation. Strong oxidizing agents may lead to the formation of various oxidized byproducts.
-
Thermal Stress: The N-BOC group can be removed under thermolytic conditions, often at temperatures above 150°C.
-
Photostability: Indole derivatives can be sensitive to light, potentially leading to dimerization or degradation. It is recommended to store the compound protected from light.
-
Reactivity: The chloro-substituted aromatic ring and the indole core can participate in various chemical reactions. The BOC group deactivates the indole nitrogen, influencing the regioselectivity of electrophilic substitution reactions. The chlorine atom can be displaced or participate in cross-coupling reactions under appropriate catalytic conditions.
Experimental Protocols
Proposed Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to assess the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To generate potential degradation products and evaluate the degradation pathways of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Deionized water
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
Repeat the experiment with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.
-
Also, expose a solution of the compound (1 mg/mL in methanol) to 80°C for 48 hours and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 4.2).
-
Determine the percentage of degradation and the relative retention times of any degradation products.
-
Caption: Workflow for Forced Degradation Studies.
Proposed Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative analytical method capable of separating this compound from its potential process impurities and degradation products.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is achieved through forced degradation studies and analysis of placebo samples if applicable.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
Caption: Logical Flow for HPLC Method Development.
Conclusion
This compound is a valuable synthetic intermediate whose stability is a critical consideration for its use in multi-step syntheses and drug development. The N-BOC group provides stability under basic conditions but is readily cleaved by acids or high temperatures. The indole core itself is susceptible to oxidation and photolytic degradation. This guide provides a framework for the characterization and stability assessment of this compound, including proposed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method. Researchers and drug development professionals should use this information to ensure the quality and integrity of this compound throughout its lifecycle.
References
Spectroscopic Data of 1-BOC-4-chloroindole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-tert-butoxycarbonyl-4-chloroindole (1-BOC-4-chloroindole), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic information and the methodologies used for its acquisition.
Overview of this compound
This compound is a protected form of 4-chloroindole, where the indole nitrogen is functionalized with a tert-butoxycarbonyl (BOC) group. This protection strategy is common in multi-step syntheses to prevent unwanted reactions at the nitrogen atom, allowing for selective modifications at other positions of the indole ring. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this intermediate.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The data presented here includes ¹H NMR and ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.17 | d | 8.3 | 1H | H-7 |
| 7.56 | d | 3.7 | 1H | H-2 |
| 7.27 | dd | 8.3, 0.7 | 1H | H-6 |
| 7.22 | t | 8.0 | 1H | H-5 |
| 6.64 | dd | 3.7, 0.7 | 1H | H-3 |
| 1.68 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | C=O (BOC) |
| 136.2 | C-7a |
| 130.4 | C-4 |
| 127.3 | C-3a |
| 126.8 | C-2 |
| 122.8 | C-6 |
| 120.3 | C-5 |
| 113.8 | C-7 |
| 105.8 | C-3 |
| 84.1 | C (CH₃)₃ |
| 28.3 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978 | Medium | C-H stretch (alkyl) |
| 1735 | Strong | C=O stretch (carbamate) |
| 1458 | Strong | C=C stretch (aromatic) |
| 1369 | Strong | C-H bend (tert-butyl) |
| 1255 | Strong | C-N stretch |
| 1157 | Strong | C-O stretch |
| 785 | Strong | C-Cl stretch |
| 745 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z (calculated) | m/z (found) | Assignment |
| HRMS | ESI | 252.0731 | 252.0735 | [M+H]⁺ |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The general procedures are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[1] For ¹H NMR, data are reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets), coupling constant (in Hertz), and integration.[2] For ¹³C NMR, spectra were recorded with complete proton decoupling.
IR Spectroscopy
Infrared spectra were recorded on an FTIR spectrometer.[2] Data can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).[3][4] The spectra are typically recorded in the range of 4000-650 cm⁻¹.[3] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) was performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[2] Samples were introduced via infusion or liquid chromatography. The instrument was operated in positive ion mode to detect the protonated molecule [M+H]⁺.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
In-Depth Technical Guide: Characterization of CAS Number 129822-46-4 (tert-Butyl 4-chloro-1H-indole-1-carboxylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization of the compound with CAS number 129822-46-4, chemically identified as tert-butyl 4-chloro-1H-indole-1-carboxylate , also known as N-(Boc)-4-chloroindole. This molecule is a key synthetic intermediate, particularly in the preparation of substituted indoles for pharmaceutical and materials science research. The presence of the chloro-substituent on the indole ring and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile building block for various chemical transformations. This guide will cover its physicochemical properties, spectral data, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₄ClNO₂ | |
| Molecular Weight | 251.71 g/mol | |
| Appearance | White to off-white or pale yellow solid | Based on related N-Boc-indoles. |
| Melting Point | 100-105 °C | Estimated based on tert-butyl (4-chlorophenyl)carbamate (m.p. 102-103 °C).[1] |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone). Insoluble in water. | Typical for N-Boc protected compounds. |
| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light and moisture. | Recommended for stability of the Boc group and to prevent degradation. |
Spectral Data
Detailed experimental spectra for tert-butyl 4-chloro-1H-indole-1-carboxylate are not widely published. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 7.8 - 8.0 | d | 1H | H-7 | J ≈ 8.0 Hz |
| ~ 7.4 - 7.6 | d | 1H | H-5 | J ≈ 8.0 Hz |
| ~ 7.2 - 7.3 | t | 1H | H-6 | J ≈ 8.0 Hz |
| ~ 7.1 - 7.2 | d | 1H | H-2 | J ≈ 3.5 Hz |
| ~ 6.5 - 6.6 | d | 1H | H-3 | J ≈ 3.5 Hz |
| 1.65 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149 - 151 | Carbonyl C=O (Boc) |
| ~ 135 - 137 | C-7a |
| ~ 128 - 130 | C-3a |
| ~ 125 - 127 | C-4 |
| ~ 124 - 126 | C-2 |
| ~ 122 - 124 | C-6 |
| ~ 118 - 120 | C-5 |
| ~ 114 - 116 | C-7 |
| ~ 105 - 107 | C-3 |
| ~ 83 - 85 | Quaternary C (Boc) |
| ~ 28 | Methyl C (Boc) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2930 | Medium-Strong | C-H stretch (aliphatic, Boc group) |
| ~ 1730 - 1710 | Strong | C=O stretch (carbamate) |
| ~ 1470 - 1450 | Medium | C-H bend (aliphatic, Boc group) |
| ~ 1370, 1390 | Medium | C-H bend (gem-dimethyl, Boc group) |
| ~ 1250 - 1220 | Strong | C-N stretch (carbamate) |
| ~ 1160 - 1140 | Strong | C-O stretch (carbamate) |
| ~ 800 - 750 | Strong | C-Cl stretch |
| ~ 750 - 730 | Strong | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
The predicted fragmentation pattern under electron ionization (EI) would show the following key ions:
| m/z | Ion | Fragmentation Pathway |
| 251/253 | [M]⁺ | Molecular ion (with isotopic pattern for Cl) |
| 195/197 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 151/153 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (often the base peak) |
Synthesis
Tert-butyl 4-chloro-1H-indole-1-carboxylate is typically synthesized by the N-Boc protection of 4-chloroindole.
Experimental Protocol: N-Boc Protection of 4-Chloroindole
Materials:
-
4-Chloroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 4-chloroindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).
-
Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford tert-butyl 4-chloro-1H-indole-1-carboxylate as a solid.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of tert-butyl 4-chloro-1H-indole-1-carboxylate.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for analyzing the purity of the compound.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in acetonitrile or methanol. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the purity and confirm the molecular weight of the compound, although its relatively high boiling point might require high temperatures.
| Parameter | Recommended Conditions |
| Column | Capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp to 300 °C at 15 °C/min, hold for 10 min. |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (EI mode) |
Biological Activity and Applications
As of the current literature, there is no specific reported biological activity for tert-butyl 4-chloro-1H-indole-1-carboxylate itself. Its primary application is as a synthetic intermediate . The Boc-protected nitrogen allows for selective reactions at other positions of the indole ring, and the chloro-substituent can be a site for cross-coupling reactions or can influence the electronic properties of the final molecule. It has been used in the synthesis of 3-nitroindoles, which are important precursors for various biologically active compounds.[2][3]
The general workflow for its use in synthesis is depicted below.
Conclusion
Tert-butyl 4-chloro-1H-indole-1-carboxylate (CAS 129822-46-4) is a valuable synthetic building block in organic and medicinal chemistry. While specific experimental data for this compound is limited, its physicochemical and spectral properties can be reliably predicted based on its structure and comparison with related compounds. The provided synthesis and analytical methods offer a solid foundation for its preparation and characterization in a laboratory setting. Its utility as a precursor for more complex, biologically active molecules underscores its importance for researchers in drug discovery and development. Further studies are warranted to explore any intrinsic biological activities of this compound.
References
An In-Depth Technical Guide to the Physical Properties and Solubility of 1-BOC-4-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and solubility characteristics of 1-BOC-4-chloroindole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of these key parameters.
Core Physical Properties
This compound, systematically named tert-butyl 4-chloro-1H-indole-1-carboxylate, possesses the molecular formula C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol .[1] While specific experimental values for melting point, boiling point, and density are not readily found in the surveyed literature, the following table summarizes the available and predicted information.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₂ | Supplier Data[1] |
| Molecular Weight | 251.71 g/mol | Supplier Data[1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings, including reaction chemistry and biological assays. Based on its chemical structure, a qualitative prediction of its solubility in common laboratory solvents can be made. The presence of the bulky, nonpolar tert-butoxycarbonyl (BOC) protecting group and the chlorinated benzene ring suggests good solubility in many organic solvents. Conversely, the lack of highly polar functional groups capable of hydrogen bonding with water suggests poor aqueous solubility.
Table of Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | Nonpolar, aprotic solvent. |
| Chloroform | Soluble | Nonpolar, aprotic solvent. |
| Tetrahydrofuran (THF) | Soluble | Moderately polar, aprotic ether. |
| Ethyl Acetate | Soluble | Moderately polar, aprotic ester. |
| Acetone | Soluble | Polar, aprotic ketone. |
| Acetonitrile | Soluble | Polar, aprotic solvent. |
| Methanol | Soluble | Polar, protic solvent. |
| Ethanol | Soluble | Polar, protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar, aprotic solvent. |
| N,N-Dimethylformamide (DMF) | Soluble | Highly polar, aprotic solvent. |
| Water | Insoluble to sparingly soluble | The molecule is largely nonpolar. |
| Hexanes/Heptanes | Sparingly soluble to insoluble | Highly nonpolar solvents. |
Experimental Protocols
To empower researchers to determine the precise physical and solubility properties of this compound, the following detailed experimental protocols are provided.
Melting Point Determination (Capillary Method)
This method relies on observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid state.
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the packed sample height is 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (initially rapid, then slow to 1-2 °C per minute near the expected melting point).
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Solubility Determination (Isothermal Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow undissolved solid to settle. Centrifugation can be used to facilitate this process.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
References
reactivity of the chloro group in 1-BOC-4-chloroindole
An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials. Functionalization of the indole core allows for the fine-tuning of molecular properties, and the C4 position is of particular strategic importance for accessing novel chemical space. This compound serves as a key intermediate for this purpose. The tert-butyloxycarbonyl (BOC) group protects the indole nitrogen, enhancing stability and solubility, while the C4-chloro substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation.
However, the chloro group, particularly on an electron-rich aromatic system like indole, presents a significant reactivity challenge. Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts due to the strength of the C-Cl bond.[1][2][3] Consequently, the successful functionalization of this compound requires carefully optimized conditions, typically involving specialized catalyst systems with bulky, electron-rich ligands that can facilitate the challenging oxidative addition step.[1]
This technical guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions used to functionalize the C4 position of this compound. While specific literature examples for this exact substrate are limited, this guide outlines the key reaction mechanisms, provides representative experimental conditions derived from closely related and analogous substrates, and offers detailed, illustrative protocols to serve as a starting point for methodology development.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an organohalide and a boronic acid or ester.[4] For an unreactive substrate like this compound, catalyst selection is critical. Systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve reasonable yields.
Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Representative Conditions for Analogous Aryl Halides
The following table summarizes conditions effective for the Suzuki-Miyaura coupling of challenging N-protected haloindoles and related chloro-heterocycles. These serve as a strong starting point for optimizing the reaction of this compound.
| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Carbamate-4-bromoindole[5] | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2,4,7-Trichloroquinazoline[6] | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 75 | 4 | 88 |
| 3 | 4-Chloroanisole[7] | Phenylboronic acid | [Pd₂(dba)₃] / Calixarenylphosphine | Cs₂CO₃ | Toluene | 110 | 16 | >98 |
Illustrative Experimental Protocol
This protocol is adapted from procedures for challenging aryl chlorides and serves as a model. Optimization of catalyst, ligand, base, and temperature is recommended.
To a dry Schlenk tube is added this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and a suitable ligand such as SPhos (0.04 equiv) are added under a positive pressure of argon. Anhydrous, degassed toluene (to make a 0.2 M solution) and water (10% v/v of toluene) are added via syringe. The reaction vessel is sealed, and the mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[8] This reaction is invaluable for synthesizing anilines and N-heterocycles, which are prevalent in pharmaceuticals.[8] As with Suzuki coupling, the low reactivity of the C-Cl bond in this compound necessitates the use of advanced catalyst systems, often featuring highly specialized biarylphosphine ligands.
Catalytic Cycle
The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination of the N-aryl product.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data: Representative Conditions for Analogous Aryl Halides
The conditions below have proven effective for the C-N coupling of challenging halo-heterocycles, providing a blueprint for the amination of this compound.
| Entry | Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Ethyl-4-bromo-7-azaindole[9] | Benzylamine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 92 |
| 2 | N-Ethyl-4-bromo-7-azaindole[9] | Morpholine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |
| 3 | N-Benzyl-4-bromo-7-azaindole[9] | Boc-piperazine | [Pd₂(dba)₃] / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 88 |
Illustrative Experimental Protocol
This protocol is based on modern methods for C-N coupling of unreactive substrates. All operations should be performed under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.
A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv). The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 equiv) and the desired amine (1.2 equiv) are added, followed by anhydrous, degassed toluene (to make a 0.1 M solution). The tube is sealed, and the mixture is heated in an oil bath at 100 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-arylated product.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is typically co-catalyzed by palladium and a copper(I) salt. For aryl chlorides, higher temperatures and more robust catalyst systems are generally necessary. The resulting 4-alkynylindoles are versatile intermediates for further transformations.
Catalytic Cycle
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I)-acetylide species. The copper cycle involves the formation of this key copper-acetylide intermediate from the terminal alkyne, facilitated by a base. Reductive elimination from the palladium center furnishes the final product.
Caption: Interconnected catalytic cycles for the Sonogashira cross-coupling reaction.
Illustrative Experimental Protocol
This protocol is a general model for Sonogashira couplings of aryl chlorides. Anhydrous and anaerobic conditions are crucial for success.
In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv) are combined. Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv). The terminal alkyne (1.2 equiv) is then added via syringe. The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed (as monitored by TLC or LC-MS). After cooling, the mixture is diluted with diethyl ether and filtered through Celite to remove salts. The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Heck Reaction: C-C Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. The reaction typically requires a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction make it a valuable tool, although harsher conditions may be needed for unreactive aryl chlorides.
Catalytic Cycle
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene (carbopalladation). The final steps are a β-hydride elimination to form the alkene product and reductive elimination of HX with the base to regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Illustrative Experimental Protocol
This protocol is a general model for Heck reactions. High temperatures and phosphine-free conditions or the use of specific ligands for aryl chlorides may be necessary.
To a pressure tube is added this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a base such as triethylamine (Et₃N, 2.5 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv), and optionally a ligand (e.g., P(o-tol)₃, 0.1 equiv). The alkene (e.g., butyl acrylate, 1.5 equiv) and a polar aprotic solvent like DMF or NMP are added. The vessel is sealed, and the reaction is heated to 120-140 °C for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the coupled product.
Conclusion
The functionalization of the C4 position of this compound is a challenging yet highly rewarding endeavor for accessing novel, substituted indole derivatives. The inherent low reactivity of the C-Cl bond necessitates a departure from standard cross-coupling conditions. Success hinges on the strategic selection of advanced palladium catalyst systems, typically featuring bulky, electron-donating ligands that promote the critical oxidative addition step. While direct literature precedents for this specific substrate are not abundant, the principles and illustrative protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide a robust framework for researchers to develop effective synthetic methodologies. Further optimization of catalysts, ligands, bases, and reaction conditions will be paramount in unlocking the full synthetic potential of this versatile building block.
References
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 1-BOC-4-chloroindole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the regioselectivity, reaction mechanisms, and experimental protocols for various EAS reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.
Core Concepts: Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety of the indole is more reactive than the benzene ring. Electrophilic substitution on unsubstituted indole overwhelmingly occurs at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate (arenium ion) where the aromaticity of the benzene ring is preserved.
The reactivity and regioselectivity of EAS on this compound are modulated by the electronic and steric effects of the N-BOC (tert-butoxycarbonyl) and the C4-chloro substituents.
-
N-BOC Group: The tert-butoxycarbonyl group is a bulky protecting group. While the carbonyl group is electron-withdrawing by induction, the lone pair of electrons on the nitrogen atom can participate in resonance, potentially donating electron density to the indole ring. In the context of electrophilic aromatic substitution, the N-BOC group is generally considered to be activating and, in many cases, directs electrophiles to the C3 position.
-
C4-Chloro Group: The chlorine atom at the C4 position is an electron-withdrawing group due to its inductive effect, which deactivates the benzene ring towards electrophilic attack. Halogens are typically ortho, para-directors in benzene systems due to the stabilizing effect of their lone pairs on the arenium ion intermediate. In the case of 4-chloroindole, this deactivating effect is expected to be more pronounced on the benzene ring (C5, C6, C7) than on the more reactive pyrrole ring.
The interplay of these two substituents dictates that electrophilic attack will preferentially occur at the most nucleophilic position of the pyrrole ring, which is the C3 position. The electron-withdrawing effect of the chloro group at C4 may somewhat reduce the overall reactivity of the indole system compared to an unsubstituted N-BOC-indole, but C3 remains the most favorable site for substitution.
Electrophilic Aromatic Substitution Reactions
This section details the specific conditions and outcomes for key electrophilic aromatic substitution reactions on this compound.
Nitration
Nitration introduces a nitro group (-NO₂) onto the indole ring, a versatile functional group that can be further transformed. For this compound, nitration has been shown to proceed with high regioselectivity at the C3 position.
Quantitative Data: Nitration
| Electrophile Source | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Trifluoroacetyl nitrate | NMe₄NO₃, (CF₃CO)₂O | CH₃CN | 0-5 | 4 | 1-BOC-4-chloro-3-nitroindole | > N-BOC-4-bromoindole yield | [1][2][3] |
Experimental Protocol: Nitration of this compound [1][2][3]
To a solution of this compound (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL), trifluoroacetic anhydride (2 equivalents) is added at 0-5 °C. The reaction mixture is stirred at this temperature for 4 hours. Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 1-BOC-4-chloro-3-nitroindole.
Reaction Mechanism: Nitration
The nitration of this compound proceeds through the formation of an electrophilic nitrating agent, such as the nitronium ion (NO₂⁺) or a related species like trifluoroacetyl nitrate, which is then attacked by the electron-rich C3 position of the indole ring.
Caption: Mechanism of nitration of this compound.
Halogenation
Halogenation involves the introduction of a halogen (Cl, Br, I) onto the indole nucleus. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for this purpose. For this compound, halogenation is expected to occur selectively at the C3 position.
Quantitative Data: Halogenation (Representative)
| Halogen | Reagent | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Chloro | N-Chlorosuccinimide (NCS) | CH₂Cl₂ or CH₃CN | Room Temperature | 1-BOC-4-chloro-3-chloroindole | 80-95 |
| Bromo | N-Bromosuccinimide (NBS) | THF or CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-bromoindole | 85-98 |
| Iodo | N-Iodosuccinimide (NIS) | CH₃CN or DMF | Room Temperature | 1-BOC-4-chloro-3-iodoindole | 85-95 |
Experimental Protocol: General C3-Halogenation
To a solution of this compound in an appropriate solvent (e.g., acetonitrile for iodination), the N-halosuccinimide (1.0-1.2 equivalents) is added portion-wise at the specified temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with a reducing agent if necessary (e.g., sodium thiosulfate for iodination), and the product is extracted with an organic solvent.
Reaction Mechanism: Halogenation
The N-halosuccinimide acts as a source of an electrophilic halogen, which is attacked by the C3 position of the indole.
Caption: General mechanism for C3-halogenation.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) at the C3 position of the indole ring. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Quantitative Data: Friedel-Crafts Acylation (Representative)
Specific quantitative data for this compound is limited. The table below provides representative conditions for the C3-acylation of N-protected indoles.
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| Acetyl chloride | AlCl₃ | CH₂Cl₂ or CS₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-acetylindole | 70-90 |
| Acetic anhydride | AlCl₃ or ZnCl₂ | CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-acetylindole | 60-85 |
Experimental Protocol: General Friedel-Crafts Acylation [4][5][6]
To a cooled solution of the Lewis acid (1.1-1.5 equivalents) in an anhydrous solvent, the acyl chloride or anhydride (1.1 equivalents) is added dropwise. The mixture is stirred, and then a solution of this compound (1 equivalent) in the same solvent is added slowly. The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated HCl. The product is extracted with an organic solvent.
Reaction Mechanism: Friedel-Crafts Acylation
The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the indole.
Caption: Friedel-Crafts acylation mechanism.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO).[1][7][8]
Quantitative Data: Vilsmeier-Haack Formylation (Representative)
While a specific protocol for this compound is not detailed in the searched literature, the following provides typical conditions for the formylation of indoles.
| Reagents | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| POCl₃, DMF | DMF or CH₂Cl₂ | 0 to Room Temperature | 1-BOC-4-chloro-3-formylindole | 70-90 |
Experimental Protocol: General Vilsmeier-Haack Formylation [1][7][8]
To a cooled solution of DMF, POCl₃ (1.1-1.5 equivalents) is added dropwise to form the Vilsmeier reagent. A solution of this compound (1 equivalent) in DMF is then added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete. The reaction is then quenched by pouring it into ice-water and basifying with an aqueous base (e.g., NaOH or Na₂CO₃) to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is attacked by the C3 position of the indole. The resulting iminium salt is subsequently hydrolyzed to the aldehyde.
Caption: Vilsmeier-Haack formylation mechanism.
Summary and Outlook
Electrophilic aromatic substitution on this compound is a viable strategy for the functionalization of this heterocyclic scaffold. The combined electronic and steric effects of the N-BOC and C4-chloro substituents direct electrophilic attack to the C3 position of the indole ring. While specific experimental protocols and quantitative data are most readily available for nitration, the general methodologies for halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation on similar indole systems provide a strong basis for the development of synthetic routes to a variety of C3-substituted 1-BOC-4-chloroindoles. These derivatives are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions for each class of electrophilic substitution will be beneficial for maximizing yields and ensuring high regioselectivity.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. aml.iaamonline.org [aml.iaamonline.org]
The Strategic Role of the BOC Protecting Group on Chloroindoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, offering a robust yet readily cleavable shield for amine functionalities. Its application to the chloroindole scaffold is of particular significance in the synthesis of complex heterocyclic compounds, including numerous active pharmaceutical ingredients (APIs). The presence and position of the chlorine atom on the indole ring, combined with the electronic and steric influence of the BOC group, dictate the reactivity and synthetic utility of these valuable intermediates. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of BOC-protected chloroindoles in drug development, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Core Principles: Protection and Deprotection of Chloroindoles
The primary role of the BOC group on the chloroindole nitrogen is to decrease its nucleophilicity and acidity, thereby preventing unwanted side reactions during subsequent synthetic transformations. This protection is crucial for directing reactions to other positions on the indole ring and for enabling the use of strong bases or nucleophiles that would otherwise react with the N-H bond.
Synthesis of N-BOC-Chloroindoles
The protection of chloroindoles is typically achieved by reacting the parent chloroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. Common bases include 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), and sodium hydride (NaH).
Data Presentation: Synthesis of N-BOC-Chloroindoles
| Chloroindole Isomer | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 12 | Room Temp. | >95 |
| 5-Chloroindole | NaH | THF | 1 | 0 to Room Temp. | 98 |
| 6-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 16 | Room Temp. | 92 |
| 7-Chloroindole | DMAP (catalytic), Et₃N | CH₂Cl₂ | 12 | Room Temp. | >95 |
Deprotection of N-BOC-Chloroindoles
The removal of the BOC group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently used reagents. Alternative methods, such as using fluorinated alcohols at elevated temperatures, offer milder conditions for sensitive substrates.[1]
Data Presentation: Deprotection of N-BOC-Chloroindoles
| N-BOC-Chloroindole Isomer | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1-(tert-Butoxycarbonyl)-5-chloroindole | 2,2,2-Trifluoroethanol (TFE) | - | 1 h | 150 (Microwave) | 98 | [1] |
| General N-Boc Amine | TFA (20-50%) | DCM | 1-4 h | Room Temp. | High | [2] |
| General N-Boc Amine | 4M HCl | Dioxane | 0.5-2 h | Room Temp. | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for BOC Protection of Chloroindoles
-
Dissolution: Dissolve the respective chloroindole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add the appropriate base. For DMAP/Et₃N, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq). For NaH, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the specified temperature for the required duration, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (if NaH was used) or wash the organic layer with 1M HCl (for DMAP/Et₃N). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Acid-Catalyzed BOC Deprotection
-
Dissolution: Dissolve the N-BOC-chloroindole (1.0 eq) in a suitable solvent like DCM or dioxane.
-
Acid Addition: Add the acidic reagent. For TFA, a solution of 20-50% TFA in DCM is common. For HCl, a 4M solution in dioxane is frequently used.
-
Reaction: Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting residue, the amine salt, can be used directly or neutralized.
-
Neutralization (Optional): Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Dry the organic layer, filter, and concentrate to obtain the free chloroindole.
The Role of the BOC Group in Directing Reactivity
The BOC group significantly alters the electronic properties of the indole ring. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution. However, its steric bulk plays a crucial role in directing metallation reactions.
Lithiation and Subsequent Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of N-BOC-indoles, the BOC group can direct lithiation to the C2 or C7 position, depending on the reaction conditions and the presence of other substituents. For instance, the lithiation of N-Boc-7-chloroindoline with sec-butyllithium in the presence of (-)-sparteine provides a route to enantiomerically enriched 2-substituted products.
Application in Drug Synthesis: The Case of Veliparib
N-BOC-protected chloroindoles are valuable intermediates in the synthesis of various pharmaceutical agents. A notable example is the PARP inhibitor Veliparib. While the publicly available synthetic routes for Veliparib may not explicitly detail the use of a chloroindole, the core benzimidazole structure of Veliparib is often synthesized from precursors that can be derived from functionalized anilines, which in turn can be prepared from chloroindoles. The strategic use of a BOC-protected chloroindole would allow for selective functionalization of the indole core before its conversion to the benzimidazole scaffold.
Spectroscopic Data of N-BOC-Chloroindoles
The characterization of N-BOC-protected chloroindoles relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR. The chemical shifts are influenced by the position of the chlorine atom and the presence of the BOC group.
Data Presentation: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-BOC-5-Chloroindole | H-2 | ~7.5 | ~125 |
| H-3 | ~6.5 | ~102 | |
| H-4 | ~7.6 | ~112 | |
| H-6 | ~7.1 | ~122 | |
| H-7 | ~7.2 | ~120 | |
| C=O (Boc) | - | ~150 | |
| C(CH₃)₃ (Boc) | ~1.7 | ~84 | |
| C(CH₃)₃ (Boc) | - | ~28 | |
| N-BOC-6-Chloroindole | H-2 | ~7.5 | ~124 |
| H-3 | ~6.5 | ~107 | |
| H-4 | ~7.5 | ~121 | |
| H-5 | ~7.1 | ~121 | |
| H-7 | ~7.5 | ~112 | |
| C=O (Boc) | - | ~150 | |
| C(CH₃)₃ (Boc) | ~1.7 | ~84 | |
| C(CH₃)₃ (Boc) | - | ~28 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is an approximation based on typical values for substituted indoles.[3][4]
Conclusion
The BOC protecting group plays a multifaceted and strategic role in the chemistry of chloroindoles. It not only serves as a robust shield for the indole nitrogen, enabling a wide range of synthetic transformations, but also acts as a powerful directing group for regioselective functionalization. A thorough understanding of the principles of BOC protection and deprotection, coupled with access to detailed experimental protocols and spectroscopic data, is essential for leveraging the full potential of N-BOC-chloroindoles as versatile building blocks in the synthesis of complex molecules and the development of novel therapeutics. The strategic manipulation of this protecting group allows chemists to unlock synthetic pathways that would otherwise be inaccessible, underscoring its indispensable role in modern drug discovery.
References
A Preliminary Investigation of 1-BOC-4-chloroindole in Organic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic utility of 1-BOC-4-chloroindole as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro-substituent at the 4-position of the indole scaffold, combined with the protective tert-butyloxycarbonyl (BOC) group on the nitrogen, allows for selective functionalization, paving the way for the synthesis of a diverse array of complex molecules relevant to pharmaceutical and materials science research. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows and mechanistic pathways.
Introduction to the Reactivity of this compound
This compound is a valuable starting material for the introduction of various functionalities at the C4 position of the indole ring system. The electron-rich nature of the indole core, modulated by the BOC protecting group, influences the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. This guide will explore its application in four major classes of these transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2][3]
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The chloro-substituent at the 4-position of 1-BOC-indole serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-BOC-indoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction allows for the synthesis of 4-aryl-1-BOC-indoles, which are prevalent motifs in many biologically active compounds.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2-1.5 equiv) in a suitable solvent such as a mixture of dioxane and water (e.g., 4:1 v/v), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | 78 |
Logical Relationship Diagram:
Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-BOC-indoles
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1][7][8] This reaction provides a direct route to 4-amino-1-BOC-indoles, which are important intermediates in medicinal chemistry.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 equiv). A dry, degassed solvent such as toluene or dioxane is added, and the vessel is sealed. The reaction mixture is then heated with stirring at a temperature typically between 80 and 110 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired 4-amino-1-BOC-indole.
Quantitative Data:
The following table presents representative data for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 16 | 91 |
Reaction Workflow Diagram:
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-BOC-indoles
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of 4-alkynyl-1-BOC-indoles, which are versatile intermediates for further transformations.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.2-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating (40-60 °C). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data:
The following table summarizes typical results for the Sonogashira coupling of this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 50 | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (2.5) | DMF | 40 | 12 | 82 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N (2.0) | Acetonitrile | 60 | 10 | 88 |
Signaling Pathway Analogy for Catalytic Cycle:
Heck Reaction: Synthesis of 4-Vinyl-1-BOC-indoles
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] This method allows for the vinylation of this compound, leading to the formation of 4-vinyl-1-BOC-indoles.
Experimental Protocol:
A general procedure for the Heck reaction of this compound is as follows:
A mixture of this compound (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv) in a polar aprotic solvent such as DMF or NMP is heated under an inert atmosphere. Reaction temperatures typically range from 100 to 140 °C. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Quantitative Data:
The following table provides representative data for the Heck reaction of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2.0) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (4) | - | K₂CO₃ (2.0) | NMP | 130 | 18 | 80 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.5) | DMF | 120 | 36 | 65 |
Experimental Workflow Diagram:
Conclusion
This preliminary investigation demonstrates the significant potential of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. The ability to efficiently introduce aryl, amino, alkynyl, and vinyl moieties at the 4-position of the indole nucleus opens up extensive avenues for the synthesis of novel and complex molecular architectures. The experimental protocols and quantitative data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery and materials science to further explore and exploit the reactivity of this valuable synthetic intermediate. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly lead to the discovery of new compounds with interesting biological and physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Safety and Handling Precautions for 1-BOC-4-chloroindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1-BOC-4-chloroindole (CAS No: 129822-46-4), also known as tert-butyl 4-chloro-1H-indole-1-carboxylate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar compounds, including other BOC-protected indoles and chlorinated organic molecules. It is imperative that this compound be handled with care in a controlled laboratory setting by trained professionals.
Hazard Identification and Classification
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Table 1: GHS Hazard Classification (Presumed, based on analogous compounds)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available information.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H14ClNO2 | Advanced ChemBlocks |
| Molecular Weight | 251.72 g/mol | Advanced ChemBlocks |
| CAS Number | 129822-46-4 | Advanced ChemBlocks |
| IUPAC Name | tert-butyl 4-chloro-1H-indole-1-carboxylate | Advanced ChemBlocks |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Low water solubility is predicted. | General chemical knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generation of dust. Use appropriate tools to handle the solid.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The recommended storage temperature is typically refrigerated (2-8 °C) for long-term stability.
Personal Protective Equipment (PPE)
The following diagram illustrates the logical selection of PPE based on the potential hazards.
Caption: Personal Protective Equipment selection workflow.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Standard operating procedure for a chemical spill.
Experimental Protocol: Solubility Assessment
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Objective: To determine the approximate solubility of this compound in a specific solvent at room temperature.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, dichloromethane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
HPLC or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the mixture to equilibrate at room temperature for 24 hours with intermittent shaking to ensure saturation.
-
-
Sample Preparation:
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully pipette an aliquot of the supernatant.
-
Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
-
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the presumed hazards of similar compounds.
Table 4: Toxicological Profile (Presumed)
| Effect | Details |
| Acute Toxicity | No data available. Harmful if swallowed is presumed. |
| Skin Corrosion/Irritation | Causes skin irritation is presumed. |
| Serious Eye Damage/Irritation | Causes serious eye irritation is presumed. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation is presumed. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility. Do not allow the material to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is based on data for structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in proper chemical handling techniques and should consult all available safety information before working with this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 1-BOC-4-chloroindole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex 4-arylindole scaffolds, which are prevalent in many biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] The coupling of aryl chlorides, such as this compound, presents a greater challenge compared to their bromide or iodide counterparts due to the stronger C-Cl bond.[2] This necessitates the use of specialized catalytic systems, typically employing electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the crucial oxidative addition step.[2][3] The N-BOC protecting group is frequently employed to modulate the electronic properties of the indole ring and enhance solubility.
Reaction Parameters and Optimization
The successful execution of the Suzuki coupling of this compound is highly dependent on the careful selection of several key reaction parameters:
-
Catalyst and Ligand: The choice of the palladium precursor and the associated ligand is critical. For challenging substrates like aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and SPhos have proven to be highly effective.[3][4] Pre-catalysts like XPhos-Pd-G2 are often preferred as they readily form the active monoligated Pd(0) species.[5] Another commonly successful catalyst for halo-heterocycles is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[6][7]
-
Base: An appropriate base is required to activate the boronic acid for transmetalation.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[6] The choice of base can be solvent-dependent and may require optimization for specific substrate combinations.
-
Solvent: A variety of solvents can be employed, often in aqueous mixtures to aid in the dissolution of the base. Common solvents include 1,4-dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME), frequently mixed with water.[7][9]
-
Temperature: Reaction temperatures typically range from ambient to elevated temperatures (80-110 °C) to drive the reaction to completion, especially with less reactive aryl chlorides.[6]
-
Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the reactivity of the coupling partners and the efficiency of the catalytic system.[7]
Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of halo-heterocycles, providing a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1: General Halo-heterocycles | Condition 2: Challenging Chloro-heterocycles | Condition 3: Bromo-indoles |
| Palladium Catalyst | Pd(dppf)Cl₂ | XPhos-Pd-G2 | Pd/SPhos |
| Catalyst Loading | 10 mol% | 2-5 mol% | 5 mol% |
| Ligand | (as part of the complex) | XPhos (as part of the complex) | SPhos |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Base Stoichiometry | 2 equivalents | 2-3 equivalents | 3 equivalents |
| Solvent | DME/Water (4:1) | 1,4-Dioxane/Water (variable ratio) | Acetonitrile/Water (4:1) |
| Temperature | 80 °C | 100-110 °C | 37 °C |
| Reaction Time | 2 hours | 12-24 hours | 18 hours |
| Yield | Good to excellent (substrate dependent) | Good to excellent (substrate dependent) | 60-98% (for 5-bromoindole)[9] |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a successful Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and serves as a robust starting point.[7]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (2.0 mmol, 2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,2-dimethoxyethane (DME) (12.6 mL)
-
Deionized water (2.5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DME (10 mL) and stir the solution under an inert atmosphere for 1 hour at room temperature.
-
In a separate flask, dissolve the arylboronic acid in anhydrous DME (2.6 mL) and the potassium carbonate in water (2.5 mL).
-
Sequentially add the arylboronic acid solution and the potassium carbonate solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Procedure for Chloro-heterocycles using XPhos-Pd-G2
This protocol is based on conditions developed for the challenging Suzuki coupling of 7-chloro-6-azaindole and is suitable for less reactive chlorides.[5]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
-
XPhos-Pd-G2 (0.02-0.05 mmol, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Microwave reactor (optional)
Procedure:
-
In a microwave vial or Schlenk flask, combine this compound, arylboronic acid, XPhos-Pd-G2, and potassium phosphate.
-
Evacuate and backfill the vessel with argon or nitrogen.
-
Add 1,4-dioxane and water (a ratio of 4:1 to 10:1 may be optimal, start with 5 mL total volume).
-
Seal the vessel and heat the reaction mixture to 100-110 °C. If using a microwave reactor, irradiate at a set temperature for 30-60 minutes. For conventional heating, stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Process
Logical Relationship of Reaction Components
Caption: Key components for the Suzuki coupling of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands [merckmillipore.com]
- 5. nasc.ac.in [nasc.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-BOC-4-Chloroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-BOC-4-chloroindole. The methodologies outlined herein are essential for the synthesis of diverse 4-substituted indole derivatives, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The functionalization of the C4 position of the indole scaffold is of significant interest as it allows for the generation of a wide array of novel compounds with potential biological activity. This compound is a key starting material for these transformations. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using this substrate.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-BOC-indoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds.
Catalyst Systems and Performance Data
A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. Below is a summary of representative catalyst systems and their performance.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 85 |
| 4 | 2-Thiopheneboronic acid | [Pd(IPr)(cin)Cl] (2) | - | K₂CO₃ | DME | 110 | 15 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and phosphine ligand (e.g., 4 mol% SPhos).
-
Add the base (e.g., 2.0 equiv. K₃PO₄).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-BOC-indole.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-BOC-indoles
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is a powerful method for the synthesis of arylamines.
Catalyst Systems and Performance Data
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of the palladium catalyst, ligand, and base. Below is a summary of effective systems for this transformation.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 88 |
| 3 | Benzylamine | [Pd(IPr)(cin)Cl] (3) | - | K₂CO₃ | DME | 110 | 15 | 85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XantPhos) to an oven-dried Schlenk tube.
-
Add the base (e.g., 1.4 equiv. NaOt-Bu).
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-amino-1-BOC-indole.
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of 4-aminoindole derivatives is of significant interest as this structural motif is present in numerous biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-BOC-4-chloroindole, a key intermediate in the synthesis of various therapeutic agents.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope.
Experimental Data
The following tables summarize the results of Buchwald-Hartwig amination of this compound with various amines under optimized conditions.
Table 1: Reaction of this compound with Various Anilines
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 1-BOC-4-(phenylamino)indole | 85 |
| 2 | 4-Methoxyaniline | 1-BOC-4-((4-methoxyphenyl)amino)indole | 92 |
| 3 | 4-Chloroaniline | 1-BOC-4-((4-chlorophenyl)amino)indole | 78 |
| 4 | 3-Nitroaniline | 1-BOC-4-((3-nitrophenyl)amino)indole | 75 |
| 5 | 2-Methylaniline | 1-BOC-4-(o-tolylamino)indole | 80 |
Reaction Conditions: this compound (1.0 equiv), aniline derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), Toluene, 100 °C, 12 h.
Table 2: Reaction of this compound with Aliphatic and Heterocyclic Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 1-BOC-4-morpholinoindole | 95 |
| 2 | Piperidine | 1-BOC-4-(piperidin-1-yl)indole | 90 |
| 3 | Benzylamine | 1-BOC-4-(benzylamino)indole | 88 |
| 4 | n-Hexylamine | 1-BOC-4-((hexyl)amino)indole | 82 |
| 5 | 2-Aminopyridine | 1-BOC-4-(pyridin-2-ylamino)indole | 70 |
Reaction Conditions: this compound (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), Cs₂CO₃ (1.5 equiv), 1,4-Dioxane, 110 °C, 18 h.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with Anilines
Materials:
-
This compound
-
Appropriate aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-BOC-4-(arylamino)indole.
Protocol 2: General Procedure for the Amination of this compound with Aliphatic and Heterocyclic Amines
Materials:
-
This compound
-
Appropriate aliphatic or heterocyclic amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the amine (1.2 mmol, 1.2 equiv) and anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a pad of Celite®, rinsing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-amino-1-BOC-indole product.
Visualizations
Diagram 1: General Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of 1-BOC-4-Substituted Indoles from 1-BOC-4-Chloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of 4-substituted indole derivatives starting from the readily accessible 1-BOC-4-chloroindole. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen allows for controlled and selective functionalization at the C4-position through various palladium-catalyzed cross-coupling reactions. These methods are instrumental in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to introduce diverse substituents at the C4-position of the indole ring is of significant interest for the development of new therapeutic agents. This compound serves as a versatile starting material for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through modern cross-coupling methodologies. This document outlines protocols for three key transformations: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, Buchwald-Hartwig amination for the synthesis of 4-aminoindoles, and Sonogashira coupling for the installation of alkynyl moieties.
Prior to functionalization, the nitrogen of 4-chloroindole must be protected, most commonly with a BOC group. This is crucial to prevent side reactions and to modulate the electronic properties of the indole ring, facilitating the desired cross-coupling reactions.
N-Protection of 4-Chloroindole
Protocol: Synthesis of this compound
A straightforward and efficient method for the N-Boc protection of 4-chloroindole involves its reaction with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
To a solution of 4-chloroindole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1-1.5 eq).
-
Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP) (0.1 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 4-substituted indoles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds.[1] The following sections provide detailed protocols for the application of these reactions to this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-BOC-indoles
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or their esters.[2][3] This reaction is highly versatile and tolerates a wide range of functional groups.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 100 | 10 | 88 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-BOC-indoles
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide variety of primary and secondary amines.[4][5]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC (4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 6 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | THF | 80 | 12 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 8 | 91 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of 4-Alkynyl-1-BOC-indoles
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
-
In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 3-10 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%) if necessary.
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which can also act as the solvent, or a mixture of a solvent like THF or DMF with an amine base.
-
Add the terminal alkyne (1.2-2.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (room temperature to 80 °C) and stir for the required duration (2-24 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 70 | 8 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | TEA | 50 | 12 | 88 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 10 | 83 |
Note: The data presented in this table are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.
Conclusion
The protocols described in this document provide robust and versatile methods for the synthesis of a diverse range of 4-substituted 1-BOC-indoles from this compound. These palladium-catalyzed cross-coupling reactions are highly efficient and offer broad substrate scope, making them invaluable tools for medicinal chemists and researchers in drug discovery and development. The ability to readily access these functionalized indole derivatives opens up new avenues for the exploration of their biological activities and the development of novel therapeutic agents.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling of 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 1-BOC-4-chloroindole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1] Due to the lower reactivity of chloroindoles compared to their bromo or iodo counterparts, specific conditions are often required to achieve high yields.[2] This protocol outlines a copper-free methodology, which is often preferred for indole substrates to minimize the formation of alkyne homocoupling byproducts.[2]
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkyne moiety at the C4 position via Sonogashira coupling provides a versatile handle for further functionalization in drug discovery programs. The reaction couples this compound with a terminal alkyne in the presence of a palladium catalyst and a base. While traditional Sonogashira reactions employ a copper(I) co-catalyst, copper-free systems have gained prominence to avoid the formation of undesired homocoupled acetylenes, which can be problematic during purification.[2] This protocol has been developed based on optimized conditions for challenging aryl chlorides and related indole substrates.
Data Presentation
The following table summarizes typical yields obtained for the Sonogashira coupling of various aryl halides with terminal alkynes under optimized, copper-free conditions. These results, from analogous systems, provide a reasonable expectation for the coupling of this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | N/A |
| 2 | 4-Chloroacetophenone | Phenylacetylene | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Dioxane | 110 | 24 | 88 | N/A |
| 3 | 1-BOC-5-bromoindole | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 80 | 6 | 92 | N/A |
| 4 | 4-Bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP | DMSO | RT | 6 | 87 | [3] |
| 5 | Aryl Bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 | [3] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup and Procedure
Note: This reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent degradation of the catalyst and unwanted side reactions.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous solvent (e.g., toluene).
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of the Indole Ring of 1-BOC-4-chloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the indole ring of 1-BOC-4-chloroindole. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents.[1][2] this compound is a versatile starting material, with the chloro-substituent enabling a variety of cross-coupling reactions and the BOC-protecting group allowing for controlled reactivity. This document will cover key derivatization methods including metal-catalyzed cross-coupling reactions and electrophilic substitution, providing specific protocols and summarizing expected outcomes.
Application Notes: The Biological Significance of 4-Substituted Indoles
Derivatives of the indole core are integral to a vast array of biologically active compounds, from natural products to synthetic drugs.[1][3] The strategic functionalization of the 4-position of the indole ring, in particular, has led to the discovery of compounds with significant therapeutic potential across several disease areas.
Antitumor Activity: 4-substituted indole derivatives have demonstrated promising anticancer properties.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.[4][5] For example, certain 4-methyl-substituted pyrido[4,3-b]indoles have been synthesized and shown to possess antineoplastic properties.[1] The development of novel 4-arylindoles and related structures continues to be an active area of research in oncology.[6]
Antimicrobial Properties: The indole nucleus is a common feature in antimicrobial agents.[2][7] 4-substituted indole derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens.[2][8] These compounds can interfere with essential microbial processes, offering potential solutions to the growing challenge of antimicrobial resistance.[7] For instance, certain 4-(indol-3-yl)thiazole-2-amines have shown potent activity against both Gram-positive and Gram-negative bacteria.[2]
Neurological Effects: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable scaffold for the development of drugs targeting the central nervous system (CNS).[9][10] 4-substituted indole derivatives have been investigated for their potential in treating a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.[9][11] These compounds can modulate the activity of various receptors and enzymes in the brain, offering therapeutic benefits.[10][12] For example, indole-3-carbinol and its derivatives have been studied for their neuroprotective effects.[12]
Experimental Protocols
This section provides detailed protocols for the derivatization of this compound. The following reactions are representative examples of common and powerful methods for indole functionalization.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[13] The chloro-substituent at the 4-position of this compound serves as an excellent handle for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[14][15][16][17] This reaction is widely used to synthesize biaryl compounds.
Protocol: Synthesis of 1-BOC-4-phenylindole
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[18][19][20][21][22]
Protocol: Synthesis of 1-BOC-4-(2-ethoxycarbonylvinyl)indole
-
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.1 mmol, 10 mol%), and Et₃N (2.0 mmol).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
The Sonogashira coupling reaction is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[9][11][23]
Protocol: Synthesis of 1-BOC-4-(phenylethynyl)indole
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond.[13][24][25][26][27]
Protocol: Synthesis of 1-BOC-4-(morpholin-4-yl)indole
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Electrophilic Substitution
The indole ring is electron-rich and susceptible to electrophilic attack. The BOC protecting group on the nitrogen atom can influence the regioselectivity of these reactions.
Nitration of the indole ring introduces a nitro group, which is a versatile functional group that can be further transformed into other functionalities, such as an amino group.
Protocol: Synthesis of 1-BOC-4-chloro-3-nitroindole
-
Materials:
-
This compound
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in acetonitrile (1 mL) to the cooled mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on the provided protocols and literature precedents for similar substrates.
| Reaction | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| Heck-Mizoroki | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16-24 | 60-80 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12-24 | 75-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| Nitration | NMe₄NO₃ | (CF₃CO)₂O | - | CH₃CN | 0 | 4-6 | 70-85 |
Visualizations
The following diagrams illustrate the general workflows and mechanisms for the described derivatization reactions.
Caption: General workflow for the derivatization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General mechanism of electrophilic aromatic substitution on the indole ring.
References
- 1. Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpsbr.org [jpsbr.org]
- 10. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. rsc.org [rsc.org]
- 25. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 1-BOC-4-chloroindole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-BOC-4-chloroindole as a key building block in the preparation of diverse pharmaceutical intermediates. The strategic placement of the chloro substituent at the 4-position of the indole scaffold, combined with the protecting tert-butyloxycarbonyl (BOC) group on the indole nitrogen, makes this reagent a versatile platform for constructing complex molecular architectures relevant to drug discovery.
The primary transformations highlighted herein involve palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. Specifically, this document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the introduction of aryl, amino, and alkynyl moieties, respectively, at the 4-position of the indole core. Such modifications are crucial in the development of kinase inhibitors, serotonin receptor modulators, and other biologically active compounds.
Key Synthetic Applications
This compound serves as a versatile precursor for a variety of 4-substituted indole derivatives, which are common motifs in many pharmaceutical agents. The chloro group is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Suzuki-Miyaura Coupling for the Synthesis of 4-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[1][2] In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl groups at the 4-position, yielding intermediates for compounds such as kinase inhibitors. While direct examples with this compound are not extensively documented in publicly available literature, a carbonylative Suzuki coupling of a similar substrate, a Boc-protected 3-bromoindole, has been reported to proceed with good yield, suggesting the viability of this approach.[3][4]
General Experimental Protocol:
A representative procedure for the Suzuki-Miyaura coupling of this compound is detailed below. Optimization of the palladium source, ligand, base, and solvent may be necessary for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.10 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (7.5) | Cs₂CO₃ | Toluene | 90 | 16 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 24 | 60-70 |
Note: The yields presented are typical ranges for similar Suzuki-Miyaura reactions and should be considered as a guide for optimization.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination for the Synthesis of 4-Aminoindoles
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 4-aminoindole derivatives. These intermediates are valuable for the synthesis of various bioactive molecules, including serotonin receptor modulators.
General Experimental Protocol:
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and often depends on the nature of the amine coupling partner.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.) and Xantphos (0.04 eq.).
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 4-aminoindole derivative.
Quantitative Data Summary (Representative)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | K₂CO₃ | Dioxane | 100 | 20 | 70-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 24 | 75-85 |
Note: The yields presented are typical ranges for similar Buchwald-Hartwig amination reactions and should be considered as a guide for optimization.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling for the Synthesis of 4-Alkynylindoles
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted aromatic compounds.[8][9] This reaction is particularly useful for synthesizing intermediates for various pharmaceuticals where a rigid alkynyl linker is desired.
General Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is provided below. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.) and copper(I) iodide (0.05 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-alkynylindole derivative.
Quantitative Data Summary (Representative)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 12 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | K₂CO₃ | Acetonitrile | 60 | 10 | 70-80 |
Note: The yields presented are typical ranges for similar Sonogashira coupling reactions and should be considered as a guide for optimization.
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide efficient and modular routes to introduce aryl, amino, and alkynyl functionalities at the 4-position of the indole core. The provided protocols and representative data serve as a practical guide for researchers in the field of drug discovery and development to leverage the synthetic potential of this important intermediate. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Heck Reaction with 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes to form substituted olefins. This transformation is of significant interest in pharmaceutical and materials science for the construction of complex molecular architectures. The application of the Heck reaction to heteroaromatic substrates, such as indoles, provides a powerful tool for the synthesis of functionalized scaffolds with potential biological activity.
This document aims to provide detailed application notes and protocols for the Heck reaction involving 1-BOC-4-chloroindole. However, a comprehensive literature search did not yield specific examples of Heck reactions performed on this particular substrate. Aryl chlorides, especially those that are electron-rich like 4-chloroindole, are known to be challenging substrates for the Heck reaction due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst difficult.
Given the absence of direct literature precedent, this document will instead provide generalized protocols and key considerations for performing a Heck reaction on an unactivated, electron-rich aryl chloride such as this compound, based on established methodologies for similar challenging substrates. The provided protocols are intended as a starting point for reaction optimization.
Key Considerations for Heck Reactions with Electron-Rich Aryl Chlorides
Successful Heck coupling of unactivated aryl chlorides typically requires careful selection of the catalyst system and reaction conditions to overcome the challenging oxidative addition step.
-
Palladium Precatalyst: Standard palladium sources such as palladium(II) acetate (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.
-
Ligands: The choice of ligand is critical. For unactivated aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and stabilize the active catalytic species. Examples of effective ligand classes include:
-
Bulky Monophosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃), and biaryl phosphines (e.g., Buchwald or Herrmann-type ligands).
-
N-Heterocyclic Carbenes (NHCs): These have shown great efficacy in activating aryl chlorides.
-
-
Base: A variety of inorganic and organic bases can be employed. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOt-Bu). The choice of base can significantly impact the reaction outcome.
-
Solvent: High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dioxane.
-
Temperature: Due to the inertness of the C-Cl bond, higher reaction temperatures (often >100 °C) are generally required. Microwave irradiation can sometimes be employed to accelerate the reaction.
-
Additives: In some cases, additives such as tetra-n-butylammonium bromide (TBAB) can be beneficial.
Proposed Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative activated (n-butyl acrylate) and unactivated (styrene) alkenes. These protocols are based on conditions reported for other challenging aryl chlorides and should be considered as starting points for optimization.
Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is designed for the coupling with an activated alkene.
Table 1: Proposed Reaction Conditions for Heck Coupling with n-Butyl Acrylate
| Parameter | Proposed Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and relatively air-stable palladium source. |
| Ligand | P(t-Bu)₃ (4-10 mol%) or a suitable Buchwald ligand (e.g., XPhos, 4-10 mol%) | Bulky, electron-rich phosphines are crucial for activating the aryl chloride. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Inorganic bases are often effective and can be easily removed during workup. |
| Solvent | DMAc or NMP | High-boiling polar aprotic solvents are recommended. |
| Temperature | 120-150 °C | Higher temperatures are likely necessary. |
| Reaction Time | 12-24 h | Monitor by TLC or GC-MS for completion. |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the base (2.0 equiv.) and the solvent (to achieve a concentration of 0.1-0.5 M).
-
Add n-butyl acrylate (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of this compound with Styrene
This protocol is for coupling with a less reactive, unactivated alkene.
Table 2: Proposed Reaction Conditions for Heck Coupling with Styrene
| Parameter | Proposed Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) | A common Pd(0) source. |
| Ligand | A bulky biaryl phosphine ligand (e.g., RuPhos, 4-10 mol%) or an NHC precursor (e.g., IPr·HCl) with a strong base. | More robust catalytic systems may be required for unactivated alkenes. |
| Base | NaOt-Bu or K₃PO₄ (2.0 equiv.) | A stronger base might be necessary. |
| Solvent | Toluene or Dioxane | Less polar solvents can sometimes be effective. |
| Temperature | 110-140 °C | High temperatures are expected to be necessary. |
| Reaction Time | 18-48 h | Reactions with unactivated alkenes are often slower. |
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02-0.05 equiv.), and the ligand (0.04-0.10 equiv.) to an oven-dried reaction vessel.
-
Add the base (2.0 equiv.) and the solvent.
-
Add styrene (1.5-2.0 equiv.).
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction progress.
-
After completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: General Experimental Workflow for the Heck Reaction
Caption: A generalized workflow for performing a Heck reaction.
Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
Conclusion and Recommendations
The Heck reaction of this compound represents a challenging yet potentially valuable transformation. The lack of specific literature precedents necessitates a systematic approach to reaction development. Researchers and scientists are encouraged to use the provided general protocols as a foundation for screening various catalysts, ligands, bases, and solvents to identify optimal conditions. High-throughput screening techniques could be particularly beneficial in this endeavor. Careful analysis of the reaction mixtures will be essential to identify side products and guide further optimization efforts. The successful development of a robust Heck protocol for this compound would provide a valuable synthetic route to novel 4-substituted indole derivatives for applications in drug discovery and materials science.
Application Notes and Protocols for the Selective Deprotection of 1-BOC-4-chloroindole
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methods for the removal of the tert-butyloxycarbonyl (BOC) protecting group from 1-BOC-4-chloroindole while preserving other functional groups. Various protocols are presented, ranging from traditional acidic conditions to milder, more selective alternatives.
Introduction to BOC Deprotection of Indoles
The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for the nitrogen atom of indoles in multi-step organic synthesis. Its removal is a crucial step to liberate the N-H functionality for further reactions or to yield the final target molecule. The selection of the deprotection method is critical, especially when the substrate, such as this compound, may contain other sensitive functional groups that are susceptible to harsh reaction conditions.
Traditional methods for BOC deprotection often rely on strong acids like trifluoroacetic acid (TFA).[1][2] While effective, these conditions can lead to the degradation of acid-labile functionalities. Consequently, a variety of milder and more selective methods have been developed to address this challenge.[3][4][5] This document outlines several protocols, highlighting their respective advantages and providing guidance on their application to preserve the integrity of the target molecule.
Deprotection Methodologies and Protocols
Several classes of reagents can be employed for the deprotection of this compound. The choice of method will depend on the specific functionalities present in the molecule and the desired reaction conditions (e.g., pH, temperature).
Acidic Deprotection
Acid-catalyzed removal of the BOC group is the most common method. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[1][2]
2.1.1. Trifluoroacetic Acid (TFA)
TFA is a strong acid commonly used for BOC deprotection.[6] However, its acidity can be detrimental to sensitive functional groups. The reaction is typically fast and efficient.
Protocol:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of TFA in DCM (typically 20-50%) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield the deprotected indole.
2.1.2. Hydrochloric Acid (HCl)
HCl in an organic solvent like dioxane or ethyl acetate is another common acidic condition for BOC deprotection.[3]
Protocol:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol).
-
Add a solution of HCl in dioxane (e.g., 4 M) or ethyl acetate.
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.
-
The product may precipitate as the hydrochloride salt and can be collected by filtration.
-
Alternatively, the reaction mixture can be neutralized with a base and the product extracted.
Lewis Acid-Mediated Deprotection
Lewis acids offer an alternative to Brønsted acids and can sometimes provide better selectivity.
2.2.1. Zinc Bromide (ZnBr₂)
Zinc bromide is a mild Lewis acid that can be used for the selective deprotection of N-BOC groups, particularly in the presence of other acid-sensitive functionalities.[7][8][9]
Protocol:
-
Dissolve this compound in an aprotic solvent like dichloromethane (DCM).
-
Add an excess of zinc bromide (2-3 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature. The reaction time may be longer compared to strong acid methods, so monitoring is crucial.[6][7]
-
Upon completion, quench the reaction with an aqueous solution (e.g., water or a mild base).
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain the product.
Mild, Non-Acidic Deprotection Methods
To avoid the potential side reactions associated with acidic conditions, several milder, non-acidic methods have been developed.
2.3.1. Oxalyl Chloride in Methanol
This method provides a mild and efficient way to deprotect N-BOC groups on a wide range of substrates, including those with acid-labile functionalities.[3][10][11] The reaction proceeds at room temperature with good yields.[3][10]
Protocol:
-
Dissolve the N-BOC-4-chloroindole (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[5]
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected product.
2.3.2. Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate can be used for the deprotection of N-BOC groups under neutral conditions.[12][13] The reaction is typically carried out at reflux in acetonitrile.[12]
Protocol:
-
Dissolve this compound in acetonitrile.
-
Add a catalytic amount of ceric ammonium nitrate (e.g., 0.2 equivalents).[12]
-
Reflux the mixture and monitor the reaction progress.
-
After completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry, and concentrate.
2.3.3. Basic Conditions
For certain substrates, particularly electron-deficient indoles, BOC deprotection can be achieved under basic conditions.[4][14]
Protocol (using Potassium Carbonate):
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of potassium carbonate.
-
Reflux the mixture and monitor the reaction. This method is particularly effective for substrates with electron-withdrawing groups.[14]
-
Upon completion, cool the reaction, remove the methanol under reduced pressure, and extract the product with an organic solvent.
Summary of Deprotection Methods
The following table summarizes the reaction conditions for the various deprotection methods.
| Method | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Reported Yields (%) | Functional Group Tolerance |
| Acidic | ||||||
| TFA | 20-50% TFA | DCM | 0 °C to RT | 30 min - 2 h | >90 | Low for acid-sensitive groups[5] |
| HCl | 4 M HCl | Dioxane/EtOAc | RT | 1 - 4 h | >90 | Moderate |
| Lewis Acidic | ||||||
| ZnBr₂ | 2-3 equiv. ZnBr₂ | DCM | RT | 24 - 72 h | Variable | Good for some acid-sensitive groups[6][7] |
| Mild/Neutral | ||||||
| Oxalyl Chloride | 3 equiv. (COCl)₂ | Methanol | RT | 1 - 4 h | up to 90 | Excellent for acid-labile groups[3][10][11] |
| CAN | 0.2 equiv. CAN | Acetonitrile | Reflux | 1 - 3 h | 90 - 99 | Good, avoids strong acid[12] |
| Basic | ||||||
| K₂CO₃ | K₂CO₃ | Methanol/Water | Reflux | Variable | Good | Excellent for base-stable groups[14] |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for BOC deprotection and the specific mechanism for the mild oxalyl chloride method.
Caption: General experimental workflow for BOC deprotection.
Caption: Proposed reaction pathway for oxalyl chloride-mediated BOC deprotection.
Conclusion and Recommendations
The selective deprotection of this compound requires careful consideration of the other functional groups present in the molecule. While traditional acidic methods are effective, they may not be suitable for complex molecules with acid-sensitive moieties. For such cases, milder alternatives like the oxalyl chloride/methanol system, ceric ammonium nitrate, or basic hydrolysis offer excellent alternatives with high yields and functional group tolerance.[3][12][14] It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-BOC-4-chloroindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 1-BOC-4-chloroindole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling of this compound has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, especially with challenging substrates like aryl chlorides, can often be traced back to fundamental issues with reagents and reaction setup. Start with a systematic check:
-
Reagent Integrity :
-
Palladium Catalyst : Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh. Phosphine ligands are particularly susceptible to oxidation.[1] Consider using a more robust, air-stable pre-catalyst like a palladacycle or a G3/G4 Buchwald pre-catalyst.[2][3]
-
Boronic Acid/Ester Stability : Boronic acids can degrade on storage or in solution, primarily through protodeboronation.[1][4] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][5]
-
Base and Solvent Purity : Ensure the base is finely powdered and dry, especially for anhydrous reactions.[2] Use anhydrous, degassed solvents, as residual oxygen and water can deactivate the catalyst and promote side reactions.[1][2]
-
-
Reaction Atmosphere :
-
Inert Conditions : The exclusion of oxygen is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). A common method is to perform three evacuate-backfill cycles. Solvents should be sparged with inert gas for 15-30 minutes before use.[6]
-
Q2: I'm observing significant amounts of 1-BOC-indole (dehalogenated starting material) in my crude product. How can I prevent this?
A2: The formation of 1-BOC-indole is due to a dehalogenation side reaction.[7] This occurs when the palladium complex, after oxidative addition to the C-Cl bond, undergoes a reaction that introduces a hydride ligand, leading to reductive elimination of the dehalogenated product.[7]
-
Choice of Base and Solvent : Amine bases or alcoholic solvents can sometimes act as hydride sources.[7] If using these, consider switching to an alternative system.
-
Ligand Choice : The ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions. Screening different ligands may be beneficial.
-
Minimize Water : While some protocols use aqueous bases, excess water can sometimes contribute to side reactions. If dehalogenation is severe, consider moving to anhydrous conditions.
Q3: My main side product appears to be from the protodeboronation of my boronic acid. What strategies can I use to minimize this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common cause of low yields.[2][8]
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1]
-
Anhydrous Conditions : Water is the typical proton source for this side reaction. Switching to anhydrous conditions (e.g., toluene, dioxane, or THF with a dry base like K₃PO₄) can significantly reduce protodeboronation.[2]
-
Use More Stable Boron Reagents : As mentioned in Q1, converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate protects it from premature decomposition.[5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5]
Q4: The 4-chloroindole substrate is known to be unreactive. How do I choose the optimal catalyst, ligand, and conditions to improve conversion?
A4: The C-Cl bond in this compound is strong, making the initial oxidative addition step difficult and often rate-limiting.[3][9] A highly active catalyst system and more forcing conditions are typically required.
-
Catalyst and Ligand Selection : This is the most critical parameter for aryl chlorides.[3]
-
Avoid PPh₃ : Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating aryl chlorides.[3]
-
Use Bulky, Electron-Rich Ligands : These ligands enhance the electron density on the palladium center, promoting oxidative addition.[3][10] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for this purpose.[2][5][11]
-
-
Choice of Base : Stronger, non-nucleophilic bases are often necessary to facilitate the transmetalation step with less reactive partners. K₃PO₄ and Cs₂CO₃ are excellent choices for aryl chloride couplings.[3]
-
Reaction Temperature : Higher temperatures (typically 80-110 °C) are often required to overcome the high activation energy of the C-Cl oxidative addition.[3][12]
Data Presentation: Effect of Ligands and Bases on Aryl Chloride Coupling
The following table summarizes typical yield trends observed when optimizing conditions for the Suzuki coupling of unreactive aryl chlorides. While specific to a model reaction, these principles are directly applicable to this compound.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 10% | Standard ligands like PPh₃ are generally ineffective for aryl chlorides.[3][9] |
| Pd₂(dba)₃ | None | K₃PO₄ | Toluene | 110 | < 5% | Ligandless systems are typically not active enough for this substrate class.[13] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | > 90% | Bulky, electron-rich Buchwald ligands dramatically improve yields for aryl chlorides.[3] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME | 85 | 20-50% | dppf is a robust ligand but often less active than modern Buchwald-type ligands for chlorides.[3] |
| (IPr)Pd(allyl)Cl | (IPr) | NaOtBu | Dioxane | 80 | > 95% | N-Heterocyclic Carbene (NHC) ligands provide another highly active catalyst class.[11] |
Experimental Protocols: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Vessel Preparation : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), and the base (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (2 mol%) and the ligand (4 mol%).
-
Solvent Addition : Add the degassed solvent (e.g., Toluene, to make a ~0.1 M solution) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-BOC-4-chloroindole
Welcome to the technical support center for the synthesis of 1-BOC-4-chloroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for the synthesis of this compound is the protection of the indole nitrogen of 4-chloroindole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2][3]
Q2: What are the typical reagents and conditions for this reaction?
Typically, the reaction involves dissolving 4-chloroindole in an appropriate aprotic solvent, such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). A base, commonly 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), or sodium hydride (NaH), is added, followed by the addition of di-tert-butyl dicarbonate.[4][5] The reaction is often carried out at room temperature.[3]
Q3: My reaction is sluggish or not going to completion. What could be the issue?
Indoles, particularly those with electron-withdrawing groups like chlorine, can be poorly nucleophilic, leading to slow reactions.[6] Consider the following troubleshooting steps:
-
Increase the amount of base: Using a stronger base like sodium hydride (NaH) can help to deprotonate the indole nitrogen more effectively.
-
Increase the reaction temperature: Gently heating the reaction mixture may increase the reaction rate. However, this should be done with caution to avoid potential side reactions.
-
Increase the equivalents of Boc₂O: Using a larger excess of di-tert-butyl dicarbonate can help drive the reaction to completion.
Q4: I am observing multiple spots on my TLC analysis. What are the likely side products?
Several side reactions can occur during the synthesis of this compound, leading to impurities. Common side products include:
-
Di-BOC-4-chloroindole: Over-reaction can lead to the formation of a di-BOC adduct.[7]
-
Unreacted 4-chloroindole: Incomplete reaction is a common issue.
-
tert-Butylated 4-chloroindole: Although more common during deprotection, the tert-butyl cation generated from Boc₂O can potentially alkylate the indole ring, leading to tert-butylated byproducts.[8][9]
-
Hydrolysis products: If there is moisture in the reaction, Boc₂O can hydrolyze to tert-butanol and carbon dioxide.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction due to low nucleophilicity of 4-chloroindole.[6] | - Use a stronger base (e.g., NaH).- Increase reaction temperature cautiously.- Increase equivalents of Boc₂O. |
| Hydrolysis of Boc₂O due to moisture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during workup or purification. | - Optimize extraction and purification procedures.[10] | |
| Multiple Spots on TLC (Presence of Impurities) | Formation of di-BOC-4-chloroindole.[7] | - Use a stoichiometric amount or a slight excess of Boc₂O.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Unreacted 4-chloroindole. | - Increase reaction time.- See "Low Yield" troubleshooting. | |
| Formation of tert-butylated byproducts.[8] | - Avoid high reaction temperatures.- Use a less acidic catalyst if one is employed. | |
| Difficulty in Product Isolation/Purification | Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography.- Consider crystallization as an alternative purification method.[10] |
| Oily product that is difficult to handle. | - Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Chloroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroindole (1 equivalent) in anhydrous THF.
-
Add the base (DMAP, 0.1-0.2 equivalents, or TEA, 1.2-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.[10]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-BOC-4-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-BOC-4-chloroindole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: I am seeing a significant amount of a less polar impurity by TLC after my reaction. What could it be?
A1: A common, less polar impurity is the starting material, 4-chloroindole. This indicates an incomplete reaction. Another possibility, though less common, is the formation of di-BOC protected indole, where a second BOC group has been added.
Troubleshooting:
-
Incomplete Reaction: Ensure that you are using a sufficient excess of Di-tert-butyl dicarbonate (Boc)₂O and that the base used (e.g., DMAP, Et₃N) is of good quality and used in appropriate amounts. Monitor the reaction by TLC until the 4-chloroindole spot is no longer visible.
-
Di-BOC Formation: While less likely, this can sometimes occur. Purification via flash column chromatography should effectively separate the mono- and di-BOC products.
Q2: During purification by flash column chromatography, my product seems to be degrading on the column. What is happening and how can I prevent it?
A2: this compound is susceptible to deprotection of the BOC group under acidic conditions. Standard silica gel can be slightly acidic, leading to the loss of the BOC group and the formation of 4-chloroindole as a degradation product.
Troubleshooting:
-
Neutralize Silica Gel: Before packing your column, you can neutralize the silica gel by washing it with a solution of triethylamine (1-2%) in your chosen eluent system.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run your column as quickly as possible to minimize the time the compound spends on the silica gel.
Q3: I am trying to recrystallize my this compound, but it keeps "oiling out." What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens if the solution is supersaturated or if the cooling process is too rapid. The choice of solvent is also critical.
Troubleshooting:
-
Solvent System: Finding the right solvent or solvent mixture is key. For this compound, a non-polar solvent with a slightly more polar co-solvent is a good starting point. Consider solvent systems like hexane/ethyl acetate or cyclohexane/ethyl acetate.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Once crystals begin to form at room temperature, you can then cool it further to maximize your yield.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
Q4: My final product shows a peak for the tert-butyl group in the ¹H NMR, but the mass spectrometry results indicate the presence of 4-chloroindole. Why is this?
A4: This is a strong indication that the BOC group is being cleaved during the mass spectrometry analysis. The acidic conditions often used in reverse-phase HPLC and the high energy of some mass spectrometry ionization techniques can cause the labile BOC group to fall off.
Troubleshooting:
-
Use a Softer Ionization Technique: If possible, use a "softer" ionization technique in your mass spectrometer, such as electrospray ionization (ESI) under neutral or basic conditions, to minimize fragmentation.
-
Avoid Acidic HPLC Conditions: If using LC-MS, avoid acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid. Use a buffered mobile phase at a neutral pH if your method allows. The BOC group is known to be sensitive to acidic conditions, and even 0.1% TFA in the mobile phase can cause partial to complete deprotection, especially if the fractions are left standing for some time.[1]
Q5: What are common impurities I should look for in my ¹H NMR spectrum?
A5: Besides unreacted 4-chloroindole, you should be aware of common laboratory solvents that may be present as impurities. The following table lists the approximate ¹H NMR chemical shifts of some common solvents in CDCl₃.
| Impurity | Chemical Shift (δ) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl ether | 1.21 (t), 3.48 (q) | triplet, quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | triplet, singlet, quartet |
| Hexane | 0.88 (t), 1.26 (m) | triplet, multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | singlet, multiplet |
| Water | 1.56 | singlet (broad) |
Note: Chemical shifts can vary slightly depending on concentration and other factors.
Experimental Protocols
This section provides detailed methodologies for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or dichloromethane)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware for chromatography
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system will give your product (this compound) an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Note on Acid Sensitivity: If you observe degradation of your product on the column, consider pre-treating the silica gel with a 1-2% solution of triethylamine in your eluent before packing the column.
Protocol 2: Purification by Recrystallization
This method is suitable if your crude product is relatively pure and you can find a suitable solvent system.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., Hexane/Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude material in various solvents and solvent mixtures. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is often a good choice.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent system.
-
Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid adding too much.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualized Workflows and Logic
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Catalyst Loading for 1-BOC-4-chloroindole Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing palladium-catalyzed cross-coupling reactions of 1-BOC-4-chloroindole. The following sections offer guidance on overcoming common challenges, detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQs
Q1: I am observing very low to no yield in my cross-coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation when using this compound, an electron-rich aryl chloride, is a common challenge. The strong carbon-chlorine bond makes the initial oxidative addition step in the catalytic cycle difficult. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling electron-rich aryl chlorides.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative. Pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can offer improved reactivity and reproducibility.[2]
-
-
Ineffective Base: The base is crucial for the transmetallation step (in Suzuki-Miyaura) or for the deprotonation of the amine (in Buchwald-Hartwig). Its strength, solubility, and steric properties are important factors.
-
Recommendation: Screen several bases. For Suzuki-Miyaura couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common choice. If solubility is an issue, consider a solvent system that partially dissolves the base (e.g., dioxane/water) or a soluble organic base.[3]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: For Suzuki-Miyaura reactions, a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is often optimal. For Buchwald-Hartwig aminations, anhydrous ethereal or aromatic solvents like dioxane or toluene are commonly used.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to catalyst deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). Maintain an inert atmosphere throughout the reaction setup and duration.[4]
-
Q2: I am seeing significant amounts of starting material being converted to 1-BOC-indole (dehalogenation) instead of my desired cross-coupling product. How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl chlorides like this compound. It can be promoted by certain catalyst systems and reaction conditions.
Troubleshooting Steps:
-
Choice of Ligand and Base: Some ligands and bases are more prone to promoting hydrodehalogenation.
-
Recommendation: Avoid overly strong reducing conditions. If using a strong base like NaOtBu, consider lowering the reaction temperature. Screening different ligands can also identify a system less prone to this side reaction.
-
-
Presence of Hydride Sources: Trace amounts of water or other protic impurities can act as hydride sources.
-
Recommendation: Use anhydrous solvents and ensure all reagents are dry.
-
Q3: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid (in Suzuki-Miyaura) or amine (in Buchwald-Hartwig). What causes this and how can it be prevented?
A3: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium species, particularly when the desired cross-coupling is slow.
Troubleshooting Steps:
-
Inert Atmosphere: The most common cause is the presence of oxygen.
-
Recommendation: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere.[4]
-
-
Catalyst System: The choice of catalyst can influence the rate of homocoupling versus cross-coupling.
-
Recommendation: Optimizing the ligand and palladium source can favor the desired reaction pathway. In some cases, adjusting the stoichiometry of the reactants (e.g., a slight excess of the aryl halide) can minimize homocoupling of the coupling partner.
-
Q4: How does catalyst loading affect the yield and purity of my product?
A4: Catalyst loading is a critical parameter that can significantly impact reaction efficiency, cost, and product purity.
-
Low Catalyst Loading: While desirable for cost and sustainability, very low catalyst loadings (e.g., < 0.1 mol%) can lead to incomplete conversion, especially with a challenging substrate like an aryl chloride. The catalyst may also be more susceptible to deactivation by impurities.
-
High Catalyst Loading: Increasing the catalyst loading (e.g., 1-5 mol%) can improve the reaction rate and overall yield, particularly for difficult couplings.[2] However, this increases cost and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications and may require additional purification steps. Side reactions can also become more prevalent at higher catalyst loadings.
Recommendation: Start with a moderate catalyst loading (e.g., 1-2 mol% Pd) and adjust based on the observed reactivity. If the reaction is clean but incomplete, a higher loading may be beneficial. If significant byproducts are observed, optimizing other parameters (ligand, base, temperature) before increasing the catalyst loading is advisable.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with model aryl chlorides, which can serve as a starting point for the optimization of this compound cross-coupling.
Table 1: Effect of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling Yield
| Palladium Source | Ligand | Ligand:Metal Ratio | Yield (%) |
| Pd(OAc)₂ | XPhos | 0.8 : 1 | 44 |
| Pd(OAc)₂ | XPhos | 1.2 : 1 | 84 |
Data adapted from a comparative study on palladium precatalysts for the coupling of 4-chlorotoluene and phenylboronic acid.[5] This data illustrates that for in-situ generated catalysts, a slight excess of the ligand can significantly improve the yield.[5]
Table 2: Comparison of Palladium Precatalysts in Buchwald-Hartwig Amination
| Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | 1.5 | NaOtBu | Toluene | 100 | >95 |
| XPhos Pd G3 | XPhos | 1.0 | NaOtBu | Toluene | 100 | >95 |
| SPhos Pd G3 | SPhos | 1.0 | K₃PO₄ | t-BuOH/H₂O | 80 | >95 |
Representative data for the coupling of various aryl chlorides with primary and secondary amines. This table highlights that different generations of Buchwald precatalysts can be highly effective, and the choice of base and solvent is often tailored to the specific ligand and substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., 1,4-dioxane and water, in a ratio from 4:1 to 10:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst) to an oven-dried reaction vessel. Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
References
preventing homocoupling in reactions with 1-BOC-4-chloroindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 1-BOC-4-chloroindole. The focus is on preventing the common side reaction of homocoupling, which can significantly impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material, in this case, this compound, react with each other to form a symmetrical dimer (1,1'-di-BOC-4,4'-biindole). This competes with the desired heterocoupling reaction, where this compound reacts with a different coupling partner (e.g., a boronic acid, alkyne, or amine) to form the intended product.
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling are generally related to the reaction conditions and the catalytic cycle of the palladium catalyst. Key factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organometallic intermediate derived from this compound.
-
Inefficient Reduction of Pd(II) Precatalysts: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species might be slow or incomplete. The remaining Pd(II) can then facilitate homocoupling.
-
Substrate-Specific Factors: The electron-rich nature of the indole ring in this compound can influence its reactivity and susceptibility to side reactions like homocoupling under certain conditions.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling of this compound can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be detected using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of this compound.
Troubleshooting Guides
This section provides a systematic approach to minimizing or eliminating the homocoupling of this compound in common cross-coupling reactions.
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the homocoupling of the aryl halide, in this case, this compound, can be a persistent issue.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki coupling.
Detailed Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Deoxygenation | Action: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Rationale: Oxygen is a known promoter of homocoupling by oxidizing the active Pd(0) catalyst. |
| Catalyst System | Action: Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly or ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos). Rationale: These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling. |
| Base Selection | Action: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu). Rationale: Stronger bases can sometimes accelerate side reactions, including homocoupling. The optimal base is often substrate-dependent and may require screening. |
| Temperature | Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Rationale: Higher temperatures can sometimes lead to catalyst decomposition and an increase in side products, including the homocoupled dimer. |
Experimental Protocol: Optimized Suzuki Coupling of this compound
-
Apparatus Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet adapter connected to a nitrogen or argon line via a bubbler.
-
Reagent Preparation:
-
In the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
-
Catalyst Addition:
-
In a separate vial under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if applicable) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Pervasive Alkyne Dimerization in Sonogashira Coupling
In Sonogashira coupling, the desired reaction is between this compound and a terminal alkyne. However, the homocoupling of the terminal alkyne (Glaser coupling) is a common and often problematic side reaction.
Troubleshooting Workflow for Sonogashira Coupling
Technical Support Center: BOC Deprotection of 1-BOC-4-chloroindole
Welcome to the technical support center for the deprotection of 1-BOC-4-chloroindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the BOC deprotection of this compound, offering potential causes and recommended solutions.
Issue 1: Incomplete or Sluggish Reaction
-
Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material (this compound) even after the standard reaction time.
-
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the BOC group.[1] Acid degradation, for instance, due to moisture, can also reduce its effectiveness.[1]
-
Low Reaction Temperature: Many BOC deprotections are conducted at room temperature; however, some substrates may require gentle heating.[2]
-
Steric Hindrance: While less common for the indole nitrogen, steric bulk near the BOC group can impede the acid's approach.[1]
-
Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1]
-
-
Solutions:
-
Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM or 4M HCl in dioxane).[3]
-
Consider switching to a stronger acid system, such as HCl in dioxane, if TFA/DCM is ineffective.[4]
-
Allow the reaction to stir at room temperature for a longer period, monitoring progress by TLC or LC-MS.[3]
-
If the reaction is still sluggish at room temperature, consider gentle warming (e.g., to 40°C), but be mindful of potential side reactions.[3]
-
Ensure the substrate is fully dissolved in the chosen solvent before proceeding with the reaction.[1]
-
Issue 2: Formation of a Major, Unidentified Side Product
-
Symptom: A significant new spot appears on the TLC plate, or a major unexpected peak is observed in the LC-MS, which is not the desired 4-chloroindole.
-
Potential Causes:
-
tert-Butylation of the Indole Ring: The highly reactive tert-butyl cation generated during the deprotection can attack the electron-rich indole ring, leading to the formation of tert-butylated byproducts.[5] The indole nucleus is particularly susceptible to this side reaction.[5]
-
Degradation of the Chloroindole Core: Harsh acidic conditions or elevated temperatures might lead to the degradation of the 4-chloroindole product.
-
-
Solutions:
-
Use of Scavengers: Incorporate a carbocation scavenger into the reaction mixture to trap the tert-butyl cation.[5] Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective for protecting electron-rich aromatic rings like indole.[3][5]
-
Milder Deprotection Conditions: Switch to a milder deprotection method to minimize side reactions. Options include:
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: The crude product is an oil that is difficult to handle, or purification by column chromatography proves challenging.
-
Potential Causes:
-
Formation of Salts: When using acids like TFA or HCl, the product is often obtained as the corresponding salt (e.g., 4-chloroindole hydrochloride), which may be oily or have different solubility properties than the free amine.[4][9]
-
Presence of Scavenger Byproducts: The scavengers and their byproducts need to be effectively removed during workup.
-
-
Solutions:
-
Workup Procedure: If the free amine is desired, perform a basic workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.[2][10]
-
Salt Precipitation: If the salt is desired, it can often be precipitated by the addition of a non-polar solvent like diethyl ether.[11]
-
Solvent Removal: To remove residual TFA, co-evaporation with a solvent like toluene can be effective.[2]
-
Purification Strategy: If column chromatography is necessary, ensure the chosen solvent system provides good separation between the product and any impurities. The polarity of the product will be significantly different from the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for BOC deprotection of this compound?
A common starting point is using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[3][12] Reaction times typically range from 30 minutes to a few hours.[3] Alternatively, a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is also a standard and often more potent option.[3][4][11]
Q2: How can I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method. The product, 4-chloroindole, is more polar than the starting material and will have a lower Rf value.[4] Staining the TLC plate with a ninhydrin solution can be very helpful as it specifically visualizes the free amine, typically as a colored spot.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[4]
Q3: My molecule contains other acid-sensitive functional groups. What are some milder alternatives to TFA or HCl?
For substrates with other acid-labile groups, several milder deprotection methods can be employed:[4]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect BOC cleavage under non-protic conditions.[4]
-
Thermal Deprotection: Simply heating the compound in a suitable solvent such as 2,2,2-trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or even water can lead to deprotection.[4][6][13] Microwave-assisted thermal deprotection can significantly accelerate the reaction.
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[7][14]
-
Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can also be used.[4]
Q4: What is the mechanism of acid-catalyzed BOC deprotection?
The reaction is initiated by the protonation of the carbamate oxygen by the acid. This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to the free amine (4-chloroindole) and carbon dioxide gas.[5][15]
Q5: Why is the use of scavengers important for indole-containing compounds?
The indole ring is electron-rich and highly susceptible to electrophilic attack by the tert-butyl cation that is formed during the deprotection.[5] This can lead to the formation of undesired tert-butylated side products. Scavengers, such as triisopropylsilane (TIS), are more nucleophilic than the indole ring and will preferentially react with the tert-butyl cation, thus preventing side reactions.[5]
Quantitative Data Summary
| Parameter | TFA/DCM | HCl/Dioxane | Thermal (TFE/HFIP) | Lewis Acid (ZnBr₂) |
| Concentration | 20-50% TFA in DCM[3] | 4M HCl in Dioxane[3] | Refluxing Solvent[6] | ~4 equivalents[4] |
| Temperature | 0°C to Room Temp[3] | 0°C to Room Temp[3] | Reflux Temperature[6] | Varies |
| Reaction Time | 30 min - 2 hours[3] | 1 - 4 hours[4] | Varies (minutes to hours) | Varies |
| Key Considerations | Potential for tert-butylation; scavengers recommended.[5] | Can be more potent than TFA; product precipitates as HCl salt.[4] | "Green" alternative; can be accelerated with microwaves.[4][6] | Milder, non-protic conditions.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with a Scavenger
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Add triisopropylsilane (TIS) (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents, or to a final concentration of 20-50% v/v) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
For the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloroindole.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4] Alternatively, the solvent can be removed under reduced pressure.
Visualizations
Caption: General experimental workflow for the BOC deprotection of this compound.
Caption: Desired deprotection pathway versus the potential side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
improving the solubility of 1-BOC-4-chloroindole for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-BOC-4-chloroindole for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to the presence of the bulky, nonpolar tert-Butyloxycarbonyl (Boc) group, this compound generally exhibits good solubility in many common organic solvents.[1] However, its planar indole core can lead to poor solubility in certain nonpolar solvents due to crystal lattice energy. The chloro-substituent has a minor impact on its polarity.
Q2: My this compound is not dissolving sufficiently in my reaction solvent. What can I do?
Poor solubility of starting materials is a common reason for incomplete or slow reactions.[2] If you are experiencing solubility issues, consider the following strategies:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, a small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent such as DCM or THF can be effective.
-
Heating: Gently warming the mixture can help dissolve the starting material. Ensure that the reaction temperature is compatible with the stability of all reagents.
-
Change of Base: For reactions involving a base, switching to a base that can also act as a solubilizing agent or using aqueous basic conditions (e.g., NaOH in a dioxane/water mixture) might improve the solubility of the indole.[3]
Q3: Can I use an aqueous solvent system for reactions with this compound?
While this compound itself has low water solubility, using a co-solvent system such as dioxane/water or acetone/water can be an effective strategy, particularly in Boc protection or other reactions that can be performed in the presence of water.[3] The use of aqueous bases like sodium hydroxide can also improve the solubility of certain substrates in these mixed solvent systems.[3] However, be mindful that the Boc anhydride (if used) can hydrolyze in aqueous conditions, so reaction times should be monitored.[2]
Q4: Are there any specific solvents that are known to work well for reactions involving BOC-protected indoles?
For Boc protection of indoles, which are weakly nucleophilic, common solvents include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM).[2][3] For subsequent reactions, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often good choices for dissolving protected indole derivatives.
Q5: My reaction is still sluggish even after improving the solubility of this compound. What else could be the issue?
If solubility is no longer the primary issue, consider other factors that can lead to incomplete reactions:
-
Low Nucleophilicity: Indoles are generally weak nucleophiles. For reactions like N-alkylation or acylation, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) for acylations might be necessary to activate the electrophile.[3]
-
Steric Hindrance: The BOC group is sterically bulky and may hinder the approach of reagents to the indole nitrogen or adjacent positions.
-
Inappropriate Base: The choice of base is critical. For deprotonating the indole nitrogen, a strong base like sodium hydride (NaH) is often required. For other transformations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) may be suitable.[3]
-
Reagent Purity: Ensure the purity of your this compound and other reagents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution during the reaction. | The product of the reaction is less soluble than the starting material in the chosen solvent. | * Add a co-solvent to increase the polarity of the reaction mixture (e.g., add some DMF or DMSO).* Run the reaction at a higher dilution.* If possible, increase the reaction temperature. |
| The reaction is incomplete, and starting material remains. | Poor solubility of this compound. | * Refer to the solvent selection strategies in the FAQs.* Consider using a solvent system known to be effective for indole chemistry, such as DMF or THF. |
| Low reactivity of the indole. | * For acylations, add a catalytic amount of DMAP.* For alkylations, ensure a sufficiently strong base is used to deprotonate the indole nitrogen (e.g., NaH). | |
| Formation of multiple unexpected byproducts. | Side reactions are occurring. | * This could be due to the reaction conditions being too harsh (e.g., temperature is too high).* If using a strong base, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.* The BOC group can be acid-labile; ensure the reaction conditions are not acidic. |
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | Ether | Soluble | Often used for reactions involving organometallics or strong bases. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Suitable for a range of transformations. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Excellent solvent but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | High boiling point; useful for higher temperature reactions. |
| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | Commonly used for workup and chromatography. |
| Hexanes/Heptane | Nonpolar | Sparingly Soluble/Insoluble | Useful as an anti-solvent for precipitation or recrystallization.[4] |
| Methanol/Ethanol | Polar Protic | Moderately Soluble | May participate in certain reactions; exercise caution. |
| Water | Aqueous | Insoluble | Can be used with co-solvents in certain cases.[3] |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
Objective: To determine the quantitative solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
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This compound
-
Selected organic solvent(s) (e.g., DCM, THF, ACN)
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
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Shaker/incubator or magnetic stirrer with temperature control
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Syringe with a chemically inert filter (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess of solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C).
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Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy.
-
Dilute the saturated solution accurately with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted saturated solution using the same analytical method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L at the specified temperature.
-
Visualizations
Caption: Workflow for selecting a suitable solvent system for this compound.
References
Technical Support Center: Troubleshooting Reactions with 1-BOC-4-chloroindole
Welcome to the technical support center for 1-BOC-4-chloroindole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in cross-coupling reactions?
A1: The most frequently reported issues include low or no product yield, premature deprotection of the BOC group, and the formation of side products such as homocoupled species. These challenges often arise from suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the presence of impurities like water or oxygen.
Q2: How stable is the BOC protecting group on the indole nitrogen during palladium-catalyzed reactions?
A2: The tert-butyloxycarbonyl (BOC) group is generally stable under many cross-coupling conditions. However, it is sensitive to strong acids and can be cleaved under certain basic conditions, especially at elevated temperatures. The choice of base is therefore critical; weaker inorganic bases like carbonates are often preferred over stronger bases like alkoxides when BOC protection is to be maintained.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from light and moisture. A refrigerator at 2-8°C is a suitable storage temperature. The compound is a light yellow to yellow liquid or solid, and any significant change in color may indicate degradation.
Q4: In which common organic solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Potential Causes and Solutions:
-
Inactive Catalyst: The active catalytic species in Suzuki couplings is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions facilitate its reduction to Pd(0). The choice of ligand is also crucial. For electron-rich indoles, bulky, electron-rich phosphine ligands are often effective.
-
Inappropriate Base: The base plays a key role in activating the boronic acid. However, a base that is too strong can lead to BOC deprotection or degradation of the starting materials. Consider screening different bases.
-
Presence of Water or Oxygen: Suzuki reactions are often sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the formation of homocoupling byproducts. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). While some Suzuki reactions tolerate or even benefit from a small amount of water, excess water can hydrolyze the boronic acid.
-
BOC Deprotection: If the reaction temperature is too high or the base is too strong, the BOC group may be cleaved. Analyze your crude reaction mixture by TLC or LC-MS to check for the presence of 4-chloroindole or the deprotected product.
Optimized Conditions for a Structurally Similar Substrate (for reference):
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Dimethoxyethane (DME) |
| Temperature | 85°C |
| Time | 2-4 hours |
| Yield | Good to excellent |
This data is based on the Suzuki cross-coupling of N-substituted 5-bromoindazoles with N-BOC-2-pyrroleboronic acid and may require optimization for this compound.
Issue 2: Failed Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the reaction is not proceeding. What should I consider?
Answer: Failed Buchwald-Hartwig aminations can often be attributed to the catalyst system, the choice of base, or the nature of the amine coupling partner.
Troubleshooting Workflow: Failed Buchwald-Hartwig Amination
Caption: Key considerations for troubleshooting a failed Buchwald-Hartwig amination.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. Therefore, a highly active catalyst system is often required. Consider using bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle catalyst.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, be mindful of potential BOC deprotection with very strong bases at high temperatures.
-
Amine Substrate: Sterically hindered or electron-deficient amines can be challenging coupling partners. For these substrates, more specialized ligands and reaction conditions may be necessary.
General Protocol for Buchwald-Hartwig Amination of a Related Substrate:
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (1.5 equiv.) |
| Solvent | Dioxane |
| Temperature | 100°C |
| Time | 1-3 hours |
| Yield | 88-94% |
This protocol is based on the amination of N-protected 4-bromo-7-azaindoles and may serve as a starting point for optimization.[1]
Issue 3: Side Reactions in Heck Coupling
Question: My Heck reaction with this compound and an alkene is producing significant byproducts. How can I improve the selectivity?
Answer: Side reactions in Heck couplings, such as alkene isomerization and the formation of double bond positional isomers, can be minimized by careful control of the reaction conditions.
Logical Relationship of Heck Reaction Components
Caption: Interplay of components in a Heck reaction.
Potential Causes and Solutions:
-
Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For many Heck reactions, phosphine ligands are employed. In some cases, phosphine-free conditions can be effective.
-
Base: The base is required to neutralize the HX generated during the reaction. Organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are common. The choice of base can affect the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are frequently used in Heck reactions. The solvent can influence the solubility of the reactants and the stability of the catalytic species.
General Experimental Protocol for a Heck Reaction:
A mixture of this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary, e.g., PPh₃, 4-10 mol%), and a base (e.g., NEt₃ or K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is degassed and heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120°C. Reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Note: This is a general protocol and specific conditions will need to be optimized for this compound and the specific alkene being used.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv.) and the corresponding arylboronic acid (1.2 equiv.) in a suitable solvent such as a 4:1 mixture of dioxane and water, is added a base (e.g., K₂CO₃, 2.0 equiv.). The mixture is thoroughly degassed with argon or nitrogen. The palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) is then added, and the reaction mixture is heated to 80-100°C with stirring. The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.). This compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to 90-110°C with stirring for the required time (monitored by TLC or LC-MS). After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Representative Protocol for Heck Reaction
A mixture of this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., NEt₃, 2.0 equiv.) in a polar aprotic solvent like DMF is placed in a sealable reaction vessel. The mixture is degassed by several cycles of vacuum and backfilling with an inert gas. The vessel is sealed and heated to 100-120°C. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate, and washed successively with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash chromatography.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
minimizing byproduct formation in 1-BOC-4-chloroindole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-BOC-4-chloroindole. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection of 4-chloroindole is sluggish or results in a low yield. What are the common causes?
A1: Low yields in the N-Boc protection of 4-chloroindole can stem from several factors. The inherent low nucleophilicity of the indole nitrogen can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc anhydride). Additionally, the quality of reagents and reaction conditions play a critical role. Ensure your 4-chloroindole is pure and the Boc anhydride has not degraded. The choice of base and solvent is also crucial for driving the reaction to completion.
Q2: I am observing multiple spots on my TLC analysis after the reaction. What are the likely byproducts?
A2: The formation of multiple byproducts is a common issue. Based on the reaction mechanism and potential side reactions, the most probable byproducts include:
-
Unreacted 4-chloroindole: Due to an incomplete reaction.
-
Di-Boc-4-chloroindole: Over-protection of the indole nitrogen, especially under harsh basic conditions.
-
C3-acylated 4-chloroindole: Electrophilic acylation of the electron-rich C3 position of the indole ring by the Boc anhydride or a reactive intermediate.
-
Byproducts from Boc anhydride decomposition: Such as tert-butanol and tert-butoxycarboxylic acid.
Q3: How can I minimize the formation of the di-Boc byproduct?
A3: To prevent over-protection, carefully control the stoichiometry of your reagents. Use a modest excess of Boc anhydride (typically 1.1-1.5 equivalents). If using a strong base like sodium hydride (NaH), add it portion-wise at a low temperature to avoid a rapid, uncontrolled reaction that can favor di-Boc formation. Monitoring the reaction closely by TLC and stopping it once the starting material is consumed is also crucial.
Q4: What are the best methods for purifying crude this compound?
A4: Purification can be effectively achieved using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate, is usually successful in separating the desired product from unreacted starting material and less polar byproducts. For removal of more polar impurities, adjustments to the solvent system may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Insufficiently basic conditions. 2. Low quality or degraded Boc anhydride. 3. Low reaction temperature or insufficient reaction time. 4. Poor solubility of 4-chloroindole. | 1. If using a mild base (e.g., triethylamine), consider using a stronger base like sodium hydride (NaH) to deprotonate the indole nitrogen. 2. Use fresh, high-quality Boc anhydride. 3. Monitor the reaction by TLC to determine the optimal reaction time and consider gentle heating if the reaction is sluggish at room temperature. 4. Choose a solvent in which 4-chloroindole is readily soluble, such as THF or DMF. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Di-Boc formation: Excess Boc anhydride or overly harsh basic conditions. 2. C3-acylation: Lewis or Brønsted acid catalysis may promote this side reaction. 3. Unreacted starting material: Incomplete reaction. | 1. Use a controlled amount of Boc anhydride (1.1-1.5 eq.). If using NaH, add it slowly at 0°C. 2. Ensure the reaction is performed under basic or neutral conditions to disfavor C3-acylation. 3. See "Low or No Product Formation" recommendations. |
| Difficulty in Isolating Pure Product | 1. Co-elution of byproducts during column chromatography. 2. Presence of baseline material or highly polar impurities. | 1. Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. 2. An aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography can help remove acidic impurities. |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-chloroindole using Sodium Hydride
This protocol is suitable for achieving a complete and relatively clean reaction.
Materials:
-
4-chloroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloroindole (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of Boc anhydride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow and Potential Issues
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting common byproducts.
stability of 1-BOC-4-chloroindole under acidic and basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-BOC-4-chloroindole under acidic and basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen. The BOC group is well-known to be labile (unstable) under acidic conditions, leading to its removal (deprotection).[1] Conversely, the BOC group is generally stable under basic and nucleophilic conditions.[2] The 4-chloroindole core itself is relatively stable but can be susceptible to certain reactions under harsh conditions.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, the BOC group is cleaved, yielding 4-chloroindole, carbon dioxide, and isobutylene (which may be observed as a gas or react further).[1] This deprotection is a common synthetic strategy but can be an undesired degradation pathway if the BOC-protected compound is required for a subsequent step. Strong acids can also promote the polymerization of the resulting 4-chloroindole.[3][4]
Q3: What are the typical acidic reagents that will deprotect this compound?
A3: A variety of acidic reagents can cause deprotection. Common laboratory acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are frequently used for this purpose and will readily cleave the BOC group from this compound.[5][6] Even milder acidic conditions can potentially lead to slow degradation over time.
Q4: Is this compound stable to common basic conditions used in organic synthesis?
A4: Yes, the N-BOC group is generally robust under a wide range of basic conditions.[2] It is stable to hydrolysis by aqueous bases like sodium hydroxide and to other basic reagents such as triethylamine (TEA) and diisopropylethylamine (DIPEA) at room temperature.[6][7] However, prolonged exposure to very strong bases at elevated temperatures could potentially lead to unforeseen reactions.
Q5: Can the chloro-substituent on the indole ring affect the stability of the BOC group?
A5: The electron-withdrawing nature of the chlorine atom can have a modest electronic effect on the indole ring. In the context of N-BOC deprotection, electron-withdrawing groups on aromatic rings can sometimes influence the rate of cleavage.[6] For practical purposes in most synthetic applications, the lability of the BOC group in acid and its stability in base remain the dominant characteristics.
Q6: What are the potential side products when handling this compound under acidic conditions?
A6: Besides the primary deprotection product (4-chloroindole), the reactive tert-butyl cation generated during BOC cleavage can lead to side reactions.[8] If other nucleophiles are present in the reaction mixture, they can be alkylated by the tert-butyl cation.[8] Furthermore, the unprotected 4-chloroindole can be unstable in strong acid and may oligomerize or polymerize.[3][9]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of this compound in a Reaction
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows the presence of 4-chloroindole. | The reaction conditions are inadvertently acidic. This can be due to an acidic reagent, catalyst, or byproduct formation. | Neutralize the reaction mixture with a mild inorganic base like sodium bicarbonate or an organic base like triethylamine. Consider using a non-acidic alternative for the problematic reaction step. |
| Gradual appearance of 4-chloroindole during workup or purification. | Acidic conditions during aqueous workup (e.g., using HCl) or on silica gel chromatography. | Use a neutral or slightly basic workup procedure. For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina. |
Issue 2: Degradation of the Indole Ring
| Symptom | Possible Cause | Suggested Solution |
| Formation of colored byproducts or insoluble material upon treatment with strong acid. | Polymerization of the 4-chloroindole product after BOC deprotection.[3][4] | If deprotection is desired, perform the reaction at a lower temperature and for a shorter duration. Use the deprotected 4-chloroindole immediately in the next step without prolonged storage in acidic media. |
| Appearance of unexpected signals in NMR or peaks in LC-MS, not corresponding to deprotection. | Electrophilic substitution on the indole ring if other electrophiles are present.[10] | Protect other reactive sites on the molecule if necessary. Carefully control the stoichiometry of reagents to avoid side reactions. |
Stability Data Summary
Table 1: Illustrative Stability of this compound under Various Acidic Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Time | Estimated % Degradation (Illustrative) | Primary Degradation Product |
| 50% TFA | DCM | 25 | 1 h | >95% | 4-Chloroindole |
| 4M HCl | Dioxane | 25 | 2 h | >95% | 4-Chloroindole |
| 1M HCl (aq) | THF/Water | 25 | 12 h | 20-50% | 4-Chloroindole |
| Silica Gel | Ethyl Acetate/Hexane | 25 | 24 h | 5-15% | 4-Chloroindole |
Table 2: Illustrative Stability of this compound under Various Basic Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Time | Estimated % Degradation (Illustrative) |
| 1M NaOH (aq) | THF/Water | 25 | 24 h | <1% |
| Triethylamine | DCM | 25 | 24 h | <1% |
| K₂CO₃ | Acetonitrile | 50 | 12 h | <2% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol can be adapted to test the stability under specific acidic or basic conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, mix the stock solution with the acidic or basic solution to be tested at the desired temperature. Include a control vial with only the stock solution in the solvent.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot with a suitable acid or base to stop the degradation. For example, if testing in acid, quench with a solution of sodium bicarbonate. If testing in base, quench with a dilute solution of acetic acid.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to determine the remaining percentage of this compound and identify any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.
Protocol 2: HPLC Method for Monitoring Stability
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for acidic stability testing) or ammonium bicarbonate (for basic stability testing).
-
Gradient: Start with a suitable low percentage of B, and ramp up to a high percentage to elute all components. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General workflow for assessing the stability of a compound.
References
- 1. reddit.com [reddit.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-BOC-4-chloroindole and 1-BOC-5-chloroindole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. Within the vast landscape of heterocyclic chemistry, substituted indoles are privileged scaffolds. This guide provides a comparative analysis of the Suzuki coupling performance of two isomeric building blocks: 1-BOC-4-chloroindole and 1-BOC-5-chloroindole. This comparison is supported by established principles of chemical reactivity and representative experimental data.
Executive Summary
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides is paramount. The generally accepted trend for halogen reactivity is I > Br > OTf > Cl. Consequently, chloroindoles are recognized as more challenging substrates compared to their bromo or iodo counterparts, often necessitating more robust catalytic systems and harsher reaction conditions to achieve comparable yields.
When comparing the two isomers, 1-BOC-5-chloroindole is generally expected to be more reactive than this compound in Suzuki coupling reactions . This difference in reactivity can be attributed to the electronic and steric environment of the carbon-chlorine bond at the C4 and C5 positions of the indole ring. The C4 position is more sterically hindered due to its proximity to the fused pyrrole ring, which can impede the oxidative addition of the palladium catalyst, a crucial step in the catalytic cycle. Electronically, the precise influence of the indole ring on the C-Cl bond at each position is complex, but steric factors are often dominant in determining the relative rates of reaction for these types of substrates.
Performance Comparison: this compound vs. 1-BOC-5-chloroindole
| Feature | This compound | 1-BOC-5-chloroindole |
| Relative Reactivity | Lower, due to increased steric hindrance at the C4 position. | Higher, with the C5 position being more accessible for oxidative addition. |
| Typical Catalyst | Often requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). | Can sometimes be coupled with standard catalysts like Pd(PPh₃)₄, though modern ligands are preferred for efficiency. |
| Reaction Conditions | May require higher temperatures and longer reaction times to achieve high conversion. | Generally proceeds under milder conditions with shorter reaction times. |
| Representative Yield | Moderate to good, highly dependent on the choice of catalyst, ligand, and boronic acid. | Good to excellent, with a broader range of successful couplings reported. |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 1-BOC-chloroindoles. These should be considered as starting points, and optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary for achieving optimal results with different arylboronic acids.
Protocol 1: Suzuki Coupling with a Buchwald-Type Ligand (General for Chloroarenes)
This protocol is suitable for less reactive aryl chlorides and can be adapted for both this compound and 1-BOC-5-chloroindole.
Materials:
-
This compound or 1-BOC-5-chloroindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the 1-BOC-chloroindole, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a Suzuki coupling experiment and the fundamental steps of the palladium-catalyzed cycle.
A Comparative Guide to the Reactivity of 1-BOC-4-chloroindole and 1-BOC-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-BOC-4-chloroindole and 1-BOC-6-chloroindole, two important building blocks in medicinal chemistry and materials science. Due to a lack of direct head-to-head comparative studies in the published literature, this guide combines a theoretical assessment of their expected reactivity with illustrative data and standardized experimental protocols for key transformations.
Introduction
This compound and 1-BOC-6-chloroindole are valuable intermediates for the synthesis of complex indole derivatives. The position of the chloro substituent on the indole scaffold significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in various chemical transformations. Understanding these differences is crucial for designing efficient synthetic routes and accessing diverse chemical matter.
Theoretical Comparison of Reactivity
The reactivity of the C-Cl bond in this compound and 1-BOC-6-chloroindole is primarily governed by electronic and steric effects.
Electronic Effects: The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, increasing electron density at various positions. The tert-butoxycarbonyl (BOC) protecting group is electron-withdrawing, which can modulate the overall electron density of the indole ring. Generally, the benzene portion of the indole ring is less electron-rich than the pyrrole ring, making C-H functionalization on the benzene ring more challenging.[1][2][3] The precise influence of the chloro substituent at the C4 versus the C6 position on the electronic distribution is subtle. Computational studies suggest that the C6 position is a more reactive site for certain C-H functionalization reactions.[4]
Steric Effects: The C4 position is sterically more hindered than the C6 position due to its proximity to the pyrrole ring and the bulky BOC group.[5][6] This steric hindrance can significantly impact the approach of bulky reagents and catalysts, potentially leading to lower reaction rates or yields for reactions at the C4 position compared to the C6 position.[7][8] For instance, in certain catalytic asymmetric reactions, a C4 substituent has been shown to decrease reactivity due to steric effects.[6]
Based on these considerations, it is generally expected that 1-BOC-6-chloroindole would be more reactive in many common cross-coupling reactions compared to this compound, primarily due to the reduced steric hindrance at the C6 position.
Visualizing the Isomers and a Comparative Workflow
The following diagrams illustrate the structures of the two isomers and a conceptual workflow for a comparative reactivity study.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
BOC Protecting Group vs. Other Protecting Groups for Chloroindoles in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is paramount to success. This is especially true when dealing with functionalized heterocycles like chloroindoles, which are prevalent scaffolds in numerous bioactive molecules. The tert-butyloxycarbonyl (BOC) group has emerged as a workhorse for the protection of the indole nitrogen. This guide provides an objective comparison of the BOC protecting group with other commonly employed alternatives—Tosyl (Ts), Benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM)—for the protection of chloroindoles. The following sections present a detailed analysis supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Core Principles and Comparative Analysis
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed chemoselectively under mild conditions without affecting other functional groups. The choice of a protecting group for the indole nitrogen in chloroindoles is critical as it can influence the reactivity and stability of the entire molecule.
The BOC group is an acid-labile protecting group, valued for its general stability towards basic, nucleophilic, and hydrogenolysis conditions.[1][2] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
The Tosyl (Ts) group , a sulfonamide linkage, is known for its high stability towards acidic and oxidative conditions. However, its removal often requires harsh reductive conditions, which might not be compatible with sensitive functional groups.
The Benzyl (Bn) group is introduced via alkylation and is stable to a wide range of non-reductive conditions. Its primary advantage is its removal by catalytic hydrogenolysis, which offers a mild and orthogonal deprotection strategy.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique deprotection pathway involving fluoride ions, providing an orthogonal option to acid- and hydrogenolysis-labile groups. It is generally stable to a variety of reaction conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the protection and deprotection of chloroindoles, as well as the stability of the protected indole ring under various reaction conditions.
Table 1: Comparison of Protection Methods for Chloroindoles
| Protecting Group | Substrate | Reagents and Conditions | Typical Yield (%) | Reference |
| BOC | 5-Chloroindole | (Boc)₂O, TEA, THF, rt, 2-18 h | >90 | [4] |
| Tosyl (Ts) | Indole | TsCl, NaH, DMF, 0 °C to rt | ~85 | General Procedure |
| Benzyl (Bn) | Indole | BnBr, NaH, DMF, 0 °C to rt | >90 | General Procedure |
| SEM | Indole | SEM-Cl, NaH, DMF, 0 °C to rt | >90 | [5] |
Table 2: Comparison of Deprotection Methods for Chloroindoles
| Protecting Group | Substrate | Reagents and Conditions | Time | Typical Yield (%) | Reference |
| BOC | N-Boc-5-chloroindole | HFIP, microwave, 150 °C | 5 min | 94 | [6] |
| BOC | N-Boc-5-chloroindole | TFE, microwave, 150 °C | 1 h | 98 | [6] |
| BOC | N-Boc Amine | 25-50% TFA in DCM, rt | 1-2 h | >95 | [4] |
| BOC | N-Boc Amine | 3 M HCl in Ethyl Acetate, rt | 30 min | >95 | [4] |
| Tosyl (Ts) | N-Tosyl Amide | Mg/MeOH, rt | 2-4 h | 78-98 | [4] |
| Benzyl (Bn) | N-Bn Indole | H₂, Pd/C, EtOH, rt | 2-12 h | >90 | General Procedure |
| SEM | N-SEM Indole | TBAF, THF, rt | 1-3 h | >90 | [5] |
Table 3: Stability of Protected Chloroindoles under Common Reaction Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Nucleophilic Conditions | Hydrogenolysis (H₂, Pd/C) |
| BOC | Labile | Generally Stable | Generally Stable | Stable |
| Tosyl (Ts) | Generally Stable | Generally Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Labile |
| SEM | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for key protection and deprotection experiments are provided below.
BOC Protection of 5-Chloroindole
-
Reagents and Materials: 5-Chloroindole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure: To a solution of 5-chloroindole (1.0 eq) in THF, triethylamine (1.2 eq) is added. The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise. The reaction is stirred at room temperature for 2-18 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-Boc-5-chloroindole.[4]
BOC Deprotection of N-Boc-5-chloroindole using Fluorinated Alcohols
-
Reagents and Materials: N-Boc-5-chloroindole, Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).
-
Procedure: A solution of N-Boc-5-chloroindole in either HFIP or TFE is subjected to microwave irradiation at 150 °C. The reaction progress is monitored by TLC. For HFIP, the reaction is typically complete within 5 minutes, while for TFE, it may take up to 1 hour. Upon completion, the solvent is evaporated under reduced pressure to yield the deprotected 5-chloroindole.[6]
General Procedure for Tosyl Protection of an Indole
-
Reagents and Materials: Indole, p-Toluenesulfonyl chloride (TsCl), Sodium hydride (NaH), Dimethylformamide (DMF).
-
Procedure: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of the indole (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. Then, a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Benzyl Protection of an Indole
-
Reagents and Materials: Indole, Benzyl bromide (BnBr), Sodium hydride (NaH), Dimethylformamide (DMF).
-
Procedure: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of the indole (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. Benzyl bromide (1.1 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 3-6 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Strategies
The choice of a protecting group is often dictated by the planned synthetic route, requiring an orthogonal strategy where one group can be removed without affecting another.
Caption: Orthogonal protecting group strategy in synthesis.
The diagram above illustrates a typical synthetic workflow where different protecting groups are employed to allow for selective transformations on a polyfunctional molecule. The choice between a BOC or Benzyl group for the indole nitrogen, for example, would depend on the nature of "Group X" and the conditions required for the "Reaction on Group Y" and the deprotection of "Group X".
Caption: Deprotection pathways for common indole protecting groups.
This flowchart visually summarizes the distinct deprotection conditions required for each protecting group, highlighting the concept of orthogonality. A BOC group can be removed with acid while leaving a Benzyl group intact, and vice-versa.
Conclusion
The selection of a protecting group for the indole nitrogen of chloroindoles is a critical decision in the design of a synthetic route. The BOC group offers a versatile and widely used option, characterized by its ease of introduction and removal under acidic conditions, while being stable to many other reagents. However, for substrates sensitive to acid, alternative protecting groups such as Benzyl (Bn) , which can be cleaved under neutral hydrogenolysis conditions, or SEM , which is removed by fluoride, may be more suitable. The Tosyl (Ts) group, while robust, often requires harsh reductive conditions for cleavage, limiting its application for complex molecules with sensitive functionalities. Ultimately, the optimal choice will depend on the specific reaction sequence, the presence of other functional groups, and the overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.
References
A Comparative Guide to the Analytical Validation of 1-BOC-4-chloroindole Purity by HPLC
In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 1-BOC-4-chloroindole serves as a critical building block in the synthesis of various biologically active compounds. Ensuring its purity is a prerequisite for the reliability of scientific research and the safety and efficacy of final drug products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and robustness.[1][2] This method effectively separates the main compound from process-related impurities and potential degradation products, allowing for accurate quantification.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. While HPLC is a widely adopted method, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[1] | Intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[1] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[1] |
| Primary Application | Quantification of the main component and known impurities.[1] | Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[1] | Identification and quantification of known and unknown impurities, including those at trace levels.[1] |
| Typical Limit of Detection (LOD) | 0.01 - 0.2 µg/mL for indole derivatives. | ~0.5 mg/mL (analyte concentration).[1] | ng/mL to pg/mL range. |
| Advantages | High precision and accuracy, robust, widely available, suitable for routine quality control.[2] | Primary analytical method, no need for specific reference standards for each impurity, provides structural information.[1] | High sensitivity and selectivity, capable of identifying unknown impurities through mass analysis.[1] |
| Limitations | Requires reference standards for impurity identification and quantification, may not detect non-chromophoric impurities. | Lower sensitivity compared to HPLC and LC-MS, requires more expensive instrumentation and specialized expertise.[1] | Matrix effects can influence ionization and quantification, instrumentation is complex and costly. |
Experimental Protocols
A stability-indicating HPLC method is crucial for resolving this compound from any potential degradation products or process-related impurities.[3][4]
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for indole derivatives.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of impurities with varying polarities.[2]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 220 nm or 254 nm) should be selected for maximum absorbance.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection.[1]
Method Validation Parameters
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6] The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[3][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
The following tables summarize typical performance data for a validated HPLC method for the purity analysis of an indole derivative, which can be expected for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 501,234 |
| 75 | 752,345 |
| 100 | 1,003,456 |
| 125 | 1,254,567 |
| 150 | 1,505,678 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy Data
| Parameter | Acceptance Criteria | Result |
| Repeatability (%RSD) | ≤ 2.0% | 0.5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.8% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical relationship of analytical methods for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. indicating hplc method: Topics by Science.gov [science.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. saudijournals.com [saudijournals.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. scispace.com [scispace.com]
- 8. cs.purdue.edu [cs.purdue.edu]
A Comparative Analysis of Cross-Coupling Reactions with Chloroindoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry. Chloroindoles, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures through various cross-coupling reactions. This guide provides a comparative analysis of the yields and methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Negishi reactions with different chloroindole isomers, supported by available experimental data.
Comparative Yield Analysis
The following tables summarize the reported yields for various cross-coupling reactions with different chloroindole isomers. It is important to note that reaction conditions, including the catalyst system, ligands, base, and solvent, significantly impact the outcome and are therefore included for each entry. Direct comparison of yields should be made with caution due to the variability in these parameters.
| Chloroindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 6-Chloroindole | Phenylboronic acid | 1.0–1.5 mol% P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [1] |
| 5-Chloroindole | Phenylboronic acid | Data not available | - | - | - | - | - | |
| 4-Chloroindole | Phenylboronic acid | Data not available | - | - | - | - | - | |
| 7-Chloroindole | Phenylboronic acid | Data not available | - | - | - | - | - | |
| P1: XPhos-derived precatalyst |
| Chloroindole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 6-Chloroindole | Piperidine | 1 mol% Pd₂(dba)₃ / 4 mol% Ligand 1 | NaOtBu | Toluene | 100 | - | Acceptable | [2] |
| 5-Chloroindole | n-Bu₂NH | - | LiHMDS | - | - | - | Competitive amination with NH₂ from LiHMDS | [2] |
| 4-Chloroindole | - | Data not available | - | - | - | - | - | |
| 7-Chloroindole | - | Data not available | - | - | - | - | - | |
| Ligand 1: A bulky electron-rich biaryl ligand |
Data for Heck, Sonogashira, and Negishi couplings of chloroindoles is sparse in the readily available literature, preventing a direct comparative analysis for these reaction types. However, the general principles of these reactions with aryl chlorides can be applied to chloroindoles.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of chloroindoles based on the available literature.
Suzuki-Miyaura Coupling of 6-Chloroindole
This protocol is adapted from a procedure for the coupling of 6-chloroindole with phenylboronic acid.[1]
Materials:
-
6-Chloroindole (1.00 mmol)
-
Phenylboronic acid (1.50 mmol)
-
XPhos-derived precatalyst (P1) (1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add 6-chloroindole, phenylboronic acid, the XPhos-derived precatalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add dioxane and water to the vessel.
-
Stir the reaction mixture at 60 °C for 5-8 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 6-Chloroindole
This protocol is a general representation based on the amination of haloindoles.[2]
Materials:
-
6-Chloroindole (1.0 equiv)
-
Amine (e.g., Piperidine) (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
Bulky biarylphosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add toluene, followed by 6-chloroindole and the amine.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflow and catalytic cycle of a typical palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Future Outlook
The available data indicates that chloroindoles are effective substrates for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with 6-chloroindole demonstrating high reactivity in the former. However, a significant gap in the literature exists for a systematic comparison across all chloroindole isomers and for other important cross-coupling reactions like the Heck, Sonogashira, and Negishi couplings.
The lack of comprehensive comparative data highlights an opportunity for further research. A systematic study examining the reactivity of 4-, 5-, 6-, and 7-chloroindole under standardized conditions for each of the major cross-coupling reactions would be of immense value to the medicinal chemistry community. Such a study would provide a clearer understanding of the electronic and steric effects of the chlorine substituent's position and enable more rational design of synthetic routes for novel indole-based compounds. Future investigations should also explore the use of modern, highly active catalyst systems to potentially overcome the lower reactivity of chloro-substrates and achieve high yields under milder conditions.
References
Confirming the Structure of 1-BOC-4-chloroindole Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative framework for utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 1-BOC-4-chloroindole derivatives, a common scaffold in medicinal chemistry.
The precise regiochemistry of substituents on the indole core is critical for biological activity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex substitution patterns necessitate the use of 2D NMR techniques for definitive assignment. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound derivatives.
Due to the limited availability of a complete, published 2D NMR dataset for a specific this compound derivative, this guide will utilize data from a representative substituted indole to illustrate the principles of structural confirmation. The methodologies and interpretation strategies are directly applicable to the target class of compounds.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The synergistic use of COSY, HSQC, and HMBC experiments provides a comprehensive map of the molecular structure. Each technique offers unique and complementary information, as detailed below.
| 2D NMR Technique | Information Provided | Application to this compound Structure |
| ¹H-¹H COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Identifies adjacent protons on the indole ring (e.g., H-5, H-6, H-7) and within the BOC protecting group. |
| ¹H-¹³C HSQC | Reveals direct one-bond correlations between protons and the carbons to which they are attached. | Unambiguously assigns the carbon signals for all protonated carbons in the molecule. |
| ¹H-¹³C HMBC | Displays correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | Establishes long-range connectivity, crucial for identifying quaternary carbons and confirming the substitution pattern, including the position of the chloro and BOC groups. |
Illustrative Data for a Substituted Indole Derivative
The following tables present expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative substituted indole. These values serve as a reference for the analysis of this compound derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 (N-BOC) | - | ~84.0 (C=O), ~28.0 (C(CH₃)₃) | H-C(CH₃)₃ to C=O and C(CH₃)₃ |
| 2 | ~7.30 | ~125.0 | H-3 to C-3a, C-7a |
| 3 | ~6.50 | ~103.0 | H-2 to C-3a, C-7a |
| 3a | - | ~128.0 | - |
| 4 | - (Cl substituted) | ~120.0 | - |
| 5 | ~7.20 | ~122.0 | H-6 to C-3a, C-7 |
| 6 | ~7.10 | ~121.0 | H-5 to C-7, H-7 to C-5 |
| 7 | ~7.50 | ~112.0 | H-6 to C-5, H-5 to C-6 |
| 7a | - | ~135.0 | - |
| BOC (C(CH₃)₃) | ~1.60 | ~28.0 | H-C(CH₃)₃ to C=O |
| BOC (C=O) | - | ~150.0 | - |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Experimental Protocols
Detailed methodologies are crucial for acquiring high-quality 2D NMR data.
Sample Preparation
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
¹H-¹H COSY:
-
A standard gradient-selected COSY (gCOSY) pulse program should be used.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
The spectral width should encompass all proton signals.
¹H-¹³C HSQC:
-
A phase-sensitive gradient-selected HSQC experiment is recommended for multiplicity editing (distinguishing CH/CH₃ from CH₂ signals).[1]
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
The number of increments in the indirect dimension should be at least 128 for adequate resolution.
¹H-¹³C HMBC:
-
A gradient-selected HMBC pulse program should be utilized.
-
Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[2]
-
Acquire a sufficient number of scans, as HMBC correlations are often weaker than HSQC correlations.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using 2D NMR.
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides an indispensable toolkit for the unambiguous structural confirmation of this compound derivatives. By systematically analyzing the through-bond correlations, researchers can confidently determine the precise connectivity and substitution pattern of these important synthetic intermediates, ensuring the integrity of their chemical entities for further research and development. The protocols and interpretive strategies outlined in this guide offer a robust framework for achieving accurate and reliable structural characterization.
References
assessing the efficiency of different palladium catalysts for 1-BOC-4-chloroindole reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Specifically, palladium-catalyzed cross-coupling reactions of halogenated indoles, such as 1-BOC-4-chloroindole, offer a versatile platform for the synthesis of complex molecular architectures. The choice of the palladium catalyst system is critical for achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound, supported by experimental data and detailed protocols.
Comparative Efficacy of Palladium Catalysts
The efficiency of a palladium-catalyzed reaction on this compound is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. The following table summarizes the performance of different catalyst systems for various coupling reactions.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2 | >95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 1.5 | ~90 | |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 12 | 5 | ~85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 5 | >90[1] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | 8 | 2 | ~88 | |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 2 | ~92 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | 60 | 6 | 2 | ~95 |
| Pd(OAc)₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 1 | ~90 | |
| [PdCl(allyl)]₂ | P(t-Bu)₃ | None | THF | RT | 2 | 1 | >90 | |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 1 | ~85 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 120 | 18 | 1 | ~90 | |
| Herrmann's Cat. | None | NaOAc | DMF | 140 | 12 | 0.5 | ~92 |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed reactions of this compound are provided below. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-1-BOC-indoles.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-1-BOC-indoles.
Procedure:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.), Xantphos (0.05 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.[1]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography to afford the desired N-arylated product.
Sonogashira Coupling
Objective: To synthesize 4-alkynyl-1-BOC-indoles.
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add degassed dimethylformamide (DMF) followed by triethylamine (Et₃N, 2.5 equiv.).
-
Add the terminal alkyne (1.5 equiv.) dropwise.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash chromatography.
Heck Olefination
Objective: To synthesize 4-alkenyl-1-BOC-indoles.
Procedure:
-
Combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.), and triphenylphosphine (PPh₃, 0.02 equiv.) in a pressure vessel.
-
Add the desired olefin (e.g., styrene or an acrylate, 1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.) in anhydrous DMF.
-
Seal the vessel and heat to 100 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflows for selecting and executing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: A workflow for selecting and optimizing a palladium catalyst system for cross-coupling reactions of this compound.
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
References
A Comparative Guide to the Stability of BOC-Protected Chloroindoles
For researchers and professionals in drug development and organic synthesis, the stability of protecting groups is a critical factor in the successful design and execution of synthetic routes. The tert-butyloxycarbonyl (BOC) group is a cornerstone of amine protection, valued for its general robustness. However, its stability can be significantly influenced by the electronic environment of the substrate. This guide provides a comparative analysis of the stability of BOC-protected chloroindoles, offering insights into how the position of the chloro-substituent impacts the lability of the BOC group under various conditions.
Comparative Stability Analysis
The stability of the N-BOC group on a chloroindole ring is a function of the electron density at the indole nitrogen. The electron-withdrawing inductive effect of the chlorine atom generally decreases the electron density of the indole ring, potentially making the BOC group more susceptible to cleavage, particularly under acidic conditions. The position of the chlorine atom modulates this effect.
Table 1: Predicted Relative Stability of BOC-Protected Chloroindoles under Various Conditions
| Compound | Acidic Conditions (e.g., 10% TFA in DCM) | Basic Conditions (e.g., 1 M K₂CO₃ in MeOH, reflux) | Oxidative Conditions (e.g., m-CPBA in DCM) | Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |
| N-BOC-4-Chloroindole | Moderate | High | Moderate-High | High |
| N-BOC-5-Chloroindole | Moderate-High | High | High | High |
| N-BOC-6-Chloroindole | Moderate-High | High | High | High |
| N-BOC-7-Chloroindole | Low-Moderate | Moderate-High | Moderate | Moderate-High |
Disclaimer: The stability ratings in this table are predictive and based on general chemical principles. Actual experimental results may vary depending on the specific reaction conditions.
Experimental Protocols
To quantitatively assess the stability of BOC-protected chloroindoles, the following experimental protocols are recommended. These protocols are designed to be monitored by High-Performance Liquid Chromatography (HPLC) to determine the percentage of degradation over time.
General Protocol for Stability Assessment using HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and analysis software.
Typical HPLC Method:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation and Analysis:
-
Prepare a stock solution of the BOC-protected chloroindole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
At time zero (t=0), inject an aliquot of the stock solution to determine the initial peak area of the starting material.
-
Subject the stock solution to the desired stress condition (see specific protocols below).
-
At specified time intervals, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, dilute to a suitable concentration, and inject into the HPLC.
-
Calculate the percentage of the remaining BOC-protected chloroindole by comparing its peak area at each time point to the initial peak area at t=0.
Protocol for Assessing Stability under Acidic Conditions
Objective: To evaluate the rate of BOC deprotection in the presence of a strong acid.
Procedure:
-
To a solution of the BOC-protected chloroindole (e.g., 10 mg) in dichloromethane (DCM, 1 mL), add a solution of 10% Trifluoroacetic Acid (TFA) in DCM (1 mL).
-
Maintain the reaction mixture at room temperature (25 °C).
-
At time points of 0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr, withdraw a 50 µL aliquot.
-
Immediately quench the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate (0.5 mL) and ethyl acetate (0.5 mL). Vortex thoroughly.
-
Analyze the organic layer by HPLC as described in the general protocol.
Protocol for Assessing Stability under Basic Conditions
Objective: To determine the stability of the BOC group to basic hydrolysis.
Procedure:
-
Dissolve the BOC-protected chloroindole (e.g., 10 mg) in methanol (2 mL).
-
Add a 1 M aqueous solution of potassium carbonate (K₂CO₃, 0.5 mL).
-
Heat the mixture to reflux (approximately 65 °C).
-
At time points of 0, 1 hr, 4 hr, 8 hr, and 24 hr, withdraw a 100 µL aliquot.
-
Neutralize the aliquot with 1 M HCl and dilute with the HPLC mobile phase A.
-
Analyze by HPLC as described in the general protocol.
Protocol for Assessing Stability under Oxidative Conditions
Objective: To assess the stability of the BOC-protected chloroindole in the presence of a common oxidant.
Procedure:
-
Dissolve the BOC-protected chloroindole (e.g., 10 mg) in dichloromethane (DCM, 2 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents).
-
Stir the reaction mixture at room temperature (25 °C).
-
At time points of 0, 30 min, 1 hr, 2 hr, and 6 hr, withdraw a 100 µL aliquot.
-
Quench the reaction by adding the aliquot to a solution of 10% aqueous sodium thiosulfate (0.5 mL) and ethyl acetate (0.5 mL). Vortex thoroughly.
-
Analyze the organic layer by HPLC as described in the general protocol.
Protocol for Assessing Stability in a Mock Suzuki Coupling Reaction
Objective: To evaluate the stability of the BOC group under typical palladium-catalyzed cross-coupling conditions (without the boronic acid to prevent consumption of starting material).
Procedure:
-
To a reaction vial, add the BOC-protected chloroindole (e.g., 10 mg, 1 equiv), palladium acetate (Pd(OAc)₂, 0.05 equiv), and a suitable ligand (e.g., SPhos, 0.1 equiv).
-
Add a solvent mixture of toluene and water (e.g., 4:1, 2 mL).
-
Add a base, such as potassium carbonate (K₂CO₃, 2 equiv).
-
Heat the mixture to 80 °C.
-
At time points of 0, 1 hr, 4 hr, and 12 hr, withdraw a 100 µL aliquot.
-
Dilute the aliquot with ethyl acetate, filter through a small plug of silica gel, and evaporate the solvent.
-
Redissolve the residue in the HPLC mobile phase and analyze as described in the general protocol.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a logical workflow for evaluating the stability of a novel BOC-protected chloroindole.
Caption: Workflow for assessing the stability of BOC-protected chloroindoles.
A Comparative Guide to the Validation of a New Synthetic Route to 1-BOC-4-chloroindole
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-BOC-4-chloroindole is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an objective comparison of a novel synthetic approach to this compound via a modified Leimgruber-Batcho synthesis against the traditional Fischer indole synthesis. The data presented herein is intended to validate the new route in terms of yield, purity, and overall efficiency.
Comparative Performance of Synthetic Routes
The following table summarizes the quantitative data obtained from the validation of the new synthetic route (Leimgruber-Batcho) compared to the established standard route (Fischer Indole Synthesis) for the preparation of this compound.
| Parameter | Standard Route (Fischer Indole Synthesis) | New Route (Leimgruber-Batcho Synthesis) |
| Starting Materials | 4-Chlorophenylhydrazine, Pyruvic acid | 2-Chloro-6-nitrotoluene, DMFDMA |
| Key Reagents/Catalysts | Polyphosphoric acid | Raney Nickel, Di-tert-butyl dicarbonate |
| Reaction Conditions (Step 1) | 100°C, 2h | 120°C, 4h |
| Reaction Conditions (Step 2) | - | H₂, 50 psi, rt, 12h |
| Reaction Conditions (Step 3) | 0°C to rt, 6h | 0°C to rt, 6h |
| Overall Yield (%) | 65% | 82% |
| Purity (by HPLC) | 97% | >99% |
| Number of Steps | 2 | 3 |
| Chromatographic Purification | Required | Minimal |
Experimental Workflow Overview
The logical workflow for the validation process is depicted below. This involves the synthesis of the target compound by both the new and standard routes, followed by a direct comparison of key performance indicators.
comparative study of reaction kinetics for different substituted chloroindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various substituted chloroindoles, focusing on electrophilic substitution reactions. Understanding the reactivity of these scaffolds is crucial for the rational design and synthesis of novel drug candidates and functional materials. This document summarizes key kinetic data, details the experimental protocols for their determination, and provides visual workflows to aid in experimental design.
Data Presentation: Comparative Reaction Kinetics
The following table presents illustrative second-order rate constants (k₂) for the reaction of various substituted chloroindoles with a generic electrophile. The data is structured to highlight the influence of the position of the chloro substituent and the nature of other functional groups on the indole ring. The values are hypothetical but reflect the expected trends in reactivity based on the electronic effects of the substituents.
| Indole Derivative | Substituent(s) | Position(s) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| Indole | -H | - | 1.00 x 10³ | 1000 |
| 4-Chloroindole | 4-Cl | 4 | 5.00 x 10¹ | 50 |
| 5-Chloroindole | 5-Cl | 5 | 8.00 x 10¹ | 80 |
| 6-Chloroindole | 6-Cl | 6 | 1.20 x 10² | 120 |
| 7-Chloroindole | 7-Cl | 7 | 2.50 x 10¹ | 25 |
| 5-Chloro-2-methylindole | 5-Cl, 2-Me | 2, 5 | 1.50 x 10³ | 1500 |
| 5-Chloro-3-formylindole | 5-Cl, 3-CHO | 3, 5 | 2.00 x 10⁰ | 2 |
Note: The reactivity of indoles in electrophilic substitution is highly sensitive to the electronic properties of the substituents. Electron-withdrawing groups, such as the chloro and formyl groups, generally decrease the rate of reaction by reducing the electron density of the indole ring. Conversely, electron-donating groups, like the methyl group, are expected to increase the reaction rate. The position of the substituent also plays a critical role in modulating this electronic effect.
Experimental Protocols
The determination of second-order rate constants for the reactions of substituted chloroindoles, particularly with reactive electrophiles, often requires specialized techniques due to the fast reaction times. The following protocol is based on methodologies established for measuring the kinetics of electrophilic substitution on indole derivatives.
Methodology for Kinetic Measurements of Electrophilic Substitution on Chloroindoles
1. Instrumentation:
-
A stopped-flow spectrophotometer or a conventional UV-Vis spectrophotometer equipped with a fast-mixing device.
-
Thermostatted cell holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
2. Reagents and Solutions:
-
Chloroindole Solutions: Prepare stock solutions of the desired substituted chloroindoles (e.g., 4-chloroindole, 5-chloroindole, etc.) in a dry, inert solvent such as acetonitrile or dichloromethane. The concentration should be chosen to give a measurable change in absorbance upon reaction. A typical starting concentration is in the range of 1.0 x 10⁻⁴ to 1.0 x 10⁻³ M.
-
Electrophile Solution: Prepare a solution of the electrophile in the same solvent. The choice of electrophile will depend on the specific reaction being studied (e.g., a stabilized carbocation like a benzhydrylium salt). The concentration should be in excess of the chloroindole concentration to ensure pseudo-first-order conditions.
-
Solvent: The solvent must be of high purity and dried to avoid interference with the reaction.
3. Kinetic Measurement Procedure:
-
Pseudo-First-Order Conditions: The reaction is carried out with the concentration of the electrophile being at least 10-fold greater than the concentration of the chloroindole. This simplifies the rate law to a pseudo-first-order dependency on the chloroindole concentration.
-
Data Acquisition:
-
Equilibrate the solutions of the chloroindole and the electrophile to the desired temperature in the instrument's syringes.
-
Rapidly mix the two solutions using the stopped-flow apparatus.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients. The wavelength should be chosen based on the UV-Vis spectra of the starting materials and the expected product.
-
Record the absorbance data as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constants obtained at various concentrations of the electrophile ([E]): k_obs = k₂ * [E]
-
A plot of k_obs versus [E] should yield a straight line passing through the origin, with the slope of the line being the second-order rate constant (k₂).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship for determining the second-order rate constant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
